Sulfamethoxazole N1-Glucuronide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14365-52-7 |
|---|---|
Molecular Formula |
C16H19N3O9S |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(4-aminophenyl)sulfonyl-(5-methyl-1,2-oxazol-3-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C16H19N3O9S/c1-7-6-10(18-28-7)19(29(25,26)9-4-2-8(17)3-5-9)15-13(22)11(20)12(21)14(27-15)16(23)24/h2-6,11-15,20-22H,17H2,1H3,(H,23,24)/t11-,12-,13+,14-,15+/m0/s1 |
InChI Key |
BLFOMTRQSZIMKK-SBJFKYEJSA-N |
SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Isomeric SMILES |
CC1=CC(=NO1)N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
CC1=CC(=NO1)N(C2C(C(C(C(O2)C(=O)O)O)O)O)S(=O)(=O)C3=CC=C(C=C3)N |
Synonyms |
1-[[(4-Aminophenyl)sulfonyl](5-methyl-3-isoxazolyl)amino]-1-deoxy-β-D-glucopyranuronic Acid; Sulfamethoxazole N1-Glucuronide; Sulfisomezole N1-Glucuronide; Glucu-SFM; |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Metabolism of Sulfamethoxazole to N1-Glucuronide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro metabolism of the antibiotic sulfamethoxazole, with a specific focus on its conversion to the major metabolite, sulfamethoxazole N1-glucuronide. This document details the metabolic pathway, experimental protocols for its in vitro investigation, and relevant quantitative data.
Introduction
Sulfamethoxazole is a widely used sulfonamide antibiotic. Its metabolism in humans is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. One of the primary metabolic pathways for sulfamethoxazole is N-glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the conjugation of glucuronic acid to the N1-nitrogen of the sulfamethoxazole molecule, forming the more water-soluble and readily excretable this compound.[1] Understanding the in vitro kinetics and mechanisms of this metabolic step is essential for predicting in vivo drug behavior, assessing potential toxicities, and guiding drug development.
Metabolic Pathway
The formation of this compound is a direct conjugation reaction. The UGT enzymes, located primarily in the endoplasmic reticulum of liver cells, transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the sulfamethoxazole substrate. While multiple UGT isoforms are present in the liver, the specific UGTs responsible for sulfamethoxazole N1-glucuronidation are not definitively identified in the provided search results, though UGT1A and UGT2B subfamilies are the primary contributors to xenobiotic glucuronidation.[2][3]
Figure 1: Metabolic Pathway of Sulfamethoxazole to N1-Glucuronide.
Experimental Protocols
This section outlines a detailed methodology for conducting an in vitro experiment to assess the formation of this compound using human liver microsomes.
Materials and Reagents
-
Sulfamethoxazole (substrate)
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLMs)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Alamethicin
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Ultrapure water
Incubation Procedure
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), MgCl₂ (e.g., 5 mM), and pooled human liver microsomes (e.g., 0.5 mg/mL protein).
-
Microsome Activation (Optional but Recommended): To enhance substrate accessibility to the UGT enzymes, pre-incubate the microsome-containing mixture with a pore-forming agent such as alamethicin (e.g., 25 µg/mg microsomal protein) on ice for 15 minutes.[4]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the substrate, sulfamethoxazole (at various concentrations, e.g., 1-100 µM), and the cofactor, UDPGA (e.g., 2 mM). The final incubation volume is typically 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60, and 120 minutes) in a shaking water bath.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
Protein Precipitation and Sample Preparation: Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant for subsequent analysis.
Analytical Method: HPLC-UV
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used for the analysis.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable for the separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of two solvents is typically employed. For example:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a period of 15-20 minutes can be used to separate sulfamethoxazole and its N1-glucuronide.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The UV detector can be set at a wavelength of 260-270 nm for the detection of both sulfamethoxazole and its N1-glucuronide metabolite.[5]
-
Quantification: The concentration of the formed this compound is determined by comparing the peak area of the metabolite in the sample to a standard curve generated with the analytical standard of this compound.
Figure 2: Experimental Workflow for In Vitro Sulfamethoxazole N1-Glucuronidation.
Data Presentation
The following tables summarize quantitative data related to the metabolism of sulfamethoxazole to its N1-glucuronide. Table 1 presents in vivo pharmacokinetic data from a study in healthy human volunteers, and Table 2 provides a template for presenting in vitro kinetic parameters, which would be determined from the experimental protocol described above.
Table 1: In Vivo Pharmacokinetic Parameters of Sulfamethoxazole and its Metabolites in Healthy Human Volunteers (n=7) after a single 800 mg oral dose. [1]
| Parameter | Sulfamethoxazole | This compound |
| Mean Percentage of Dose Excreted in Urine (96h) | 14.4 ± 3.4% | 9.8 ± 2.6% |
| Mean Renal Clearance (mL/min) | 2.7 ± 0.9 | 176 ± 33 |
| Plasma Protein Binding | 67.2% | 20% |
Table 2: Template for In Vitro Kinetic Parameters for the Formation of this compound in Human Liver Microsomes.
| Parameter | Value | Units |
| Apparent Michaelis-Menten Constant (Km) | To be determined | µM |
| Maximum Velocity (Vmax) | To be determined | pmol/min/mg protein |
| Intrinsic Clearance (CLint = Vmax/Km) | To be determined | µL/min/mg protein |
Note: Specific in vitro kinetic parameters for sulfamethoxazole N1-glucuronidation were not available in the provided search results and would need to be determined experimentally.
Conclusion
The N1-glucuronidation of sulfamethoxazole is a significant metabolic pathway that can be effectively studied in vitro using human liver microsomes. The detailed protocol provided in this guide offers a robust framework for researchers to investigate the kinetics of this reaction. The quantitative data, both in vivo and the targeted in vitro parameters, are crucial for building a comprehensive understanding of sulfamethoxazole's disposition. The visualization of the metabolic pathway and experimental workflow further aids in conceptualizing and executing these important drug metabolism studies. This technical guide serves as a valuable resource for professionals in the field of drug development and metabolism, facilitating further research into the biotransformation of sulfamethoxazole.
References
- 1. scispace.com [scispace.com]
- 2. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Sulfamethoxazole N1-Glucuronide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, Sulfamethoxazole N1-Glucuronide is a significant conjugate. This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its antimicrobial properties and its role in hypersensitivity reactions. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of metabolic pathways and experimental workflows to support researchers and professionals in drug development and safety assessment.
Introduction
Sulfamethoxazole is a bacteriostatic antibiotic that inhibits the synthesis of dihydrofolic acid in bacteria by competing with para-aminobenzoic acid (PABA).[1][2][3][4] It is frequently co-administered with trimethoprim to create a synergistic bactericidal effect through the sequential blockade of the folate synthesis pathway.[4][5] The metabolism of sulfamethoxazole is complex, involving acetylation, oxidation, and glucuronidation. The N1-glucuronide conjugate is a notable product of this metabolism.[6] While the parent drug's mechanism of action is well-understood, the biological activities of its metabolites are critical for a comprehensive understanding of its efficacy and safety profile.
Antimicrobial Activity
It is widely accepted in the scientific literature that the metabolites of sulfamethoxazole, including the N1-glucuronide, do not possess antimicrobial activity.[4] The structural modification at the N1 position through glucuronidation is believed to render the molecule incapable of effectively binding to the bacterial dihydropteroate synthase, the target enzyme of the parent compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sulfamethoxazole against Various Bacteria
| Bacterium | MIC (µg/mL) | Reference |
| Escherichia coli | ≤ 16 | [7] |
| Listeria monocytogenes | Effective | [6] |
| Anaerobic Bacteria (58% of strains) | ≤ 16 | [7][8] |
| Haemophilus influenzae | Low | [9] |
Note: The table presents data for the parent drug, Sulfamethoxazole, to illustrate its antimicrobial efficacy, which is absent in its N1-Glucuronide metabolite.
Immunological Activity and Hypersensitivity Reactions
Hypersensitivity reactions to sulfamethoxazole are a significant clinical concern and are believed to be primarily caused by its reactive metabolites rather than the parent drug itself. The metabolites most frequently implicated are the hydroxylamine (SMX-NHOH) and nitroso (SMX-NO) derivatives, which are formed through oxidation by cytochrome P450 enzymes, particularly CYP2C9.[1] These reactive metabolites can act as haptens, covalently binding to proteins and triggering an immune response.[10]
The N1-glucuronide metabolite is not considered to be directly involved in initiating these hypersensitivity reactions. Its formation is a detoxification pathway that leads to a more water-soluble and readily excretable compound.
T-Cell Proliferation Assays
Lymphocyte proliferation assays are crucial in studying drug hypersensitivity. These assays measure the proliferation of T-cells in response to a specific antigen. In the context of sulfamethoxazole, these studies consistently demonstrate that the parent drug and, more potently, its reactive metabolites (SMX-NHOH and SMX-NO) can induce T-cell proliferation in sensitized individuals.[2][10] While specific quantitative data for this compound in these assays is not available, the focus of research on the reactive metabolites suggests that the N1-glucuronide does not significantly stimulate T-cell responses.
Table 2: Summary of Immunological Responses to Sulfamethoxazole and its Metabolites
| Compound | Immunological Effect | Key Findings | Reference |
| Sulfamethoxazole (SMX) | Weak T-cell proliferation in sensitized individuals | Can be recognized by T-cells, but to a lesser extent than its reactive metabolites. | [2][10] |
| SMX-Hydroxylamine (SMX-NHOH) | Weak IgG response and T-cell proliferation | Considered a pro-hapten that can be oxidized to the more reactive SMX-NO. | [1][2] |
| Nitroso-Sulfamethoxazole (SMX-NO) | Strong immunogen, high-titer IgG response, and potent T-cell proliferation | Considered the ultimate reactive metabolite responsible for initiating the immune response. | [1][10] |
| This compound | Not reported to be immunogenic | Generally considered a detoxification product with no significant role in hypersensitivity. | [4] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Sulfamethoxazole) is prepared and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the bacterial suspension. A growth control well (bacteria without antimicrobial) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.[7][8][11]
Lymphocyte Proliferation Assay
This protocol outlines a method to assess the proliferation of peripheral blood mononuclear cells (PBMCs) in response to a drug or its metabolites.
-
Isolation of PBMCs: PBMCs are isolated from heparinized blood of sensitized patients and healthy controls using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture: The isolated PBMCs are washed and resuspended in a complete cell culture medium.
-
Stimulation: The cells are seeded in a 96-well plate and incubated with various concentrations of the test compounds (e.g., Sulfamethoxazole, SMX-NHOH, SMX-NO) for a period of 5 to 7 days. A positive control (e.g., a mitogen like phytohemagglutinin) and a negative control (medium alone) are included.
-
Measurement of Proliferation: Proliferation is typically measured by the incorporation of a radiolabeled thymidine analogue (e.g., [³H]-thymidine) during the final 18 hours of culture. The amount of incorporated radioactivity is proportional to the extent of cell proliferation and is measured using a scintillation counter. Alternatively, non-radioactive methods such as the MTT assay or flow cytometry-based assays can be used.[2][12][13]
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of Sulfamethoxazole.
Caption: Workflow for in vitro drug hypersensitivity testing.
Conclusion
The available scientific evidence strongly indicates that this compound is a biologically inactive metabolite in terms of both antimicrobial efficacy and direct immunogenic potential. Its formation represents a key detoxification pathway for the parent drug, sulfamethoxazole. In contrast, the oxidative metabolites, particularly nitroso-sulfamethoxazole, are the primary drivers of the hypersensitivity reactions associated with sulfamethoxazole therapy. For drug development and safety assessment professionals, understanding the distinct biological roles of each metabolite is crucial for a comprehensive evaluation of sulfamethoxazole's clinical profile. Future research could focus on obtaining direct quantitative data on the biological activities of the N1-glucuronide to further solidify the current understanding.
References
- 1. The relationship between the disposition and immunogenicity of sulfamethoxazole in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 7. Susceptibility of anaerobic bacteria to sulfamethoxazole/trimethoprim and routine susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility of Anaerobic Bacteria to Sulfamethoxazole/Trimethoprim and Routine Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum bactericidal concentration of sulfamethoxazole-trimethoprim for Haemophilus influenzae: correlation with prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antigenicity and immunogenicity of sulphamethoxazole: demonstration of metabolism-dependent haptenation and T-cell proliferation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trimethoprim-sulfamethoxazole exposure alters ex vivo function of B lymphocytes isolated from human immunodeficiency virus-infected patients receiving Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of in vitro cytotoxic and genotoxic activities of some trimethoprim conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics of Sulfamethoxazole and Its Metabolites
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamethoxazole (SMX) is a widely utilized bacteriostatic antibiotic, frequently administered in combination with trimethoprim. Its efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). A comprehensive understanding of these processes, including the biotransformation into various metabolites, is critical for optimizing therapeutic regimens and minimizing adverse effects. This technical guide provides a detailed overview of the pharmacokinetics of sulfamethoxazole and its primary metabolites, summarizing key quantitative data, outlining experimental methodologies, and visualizing core metabolic pathways.
Introduction
Sulfamethoxazole is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] By blocking the production of dihydrofolic acid, SMX ultimately disrupts the synthesis of nucleic acids and proteins necessary for bacterial growth.[1][2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3] The clinical utility of SMX is significantly influenced by its pharmacokinetic properties and the generation of its metabolites, some of which are implicated in hypersensitivity reactions.
Pharmacokinetic Profile
The disposition of sulfamethoxazole in the human body is characterized by rapid absorption, wide distribution, extensive hepatic metabolism, and primary renal excretion.
Absorption
Following oral administration, sulfamethoxazole is rapidly and well-absorbed, with a bioavailability reported to be between 85-90%.[2] Peak plasma concentrations (Tmax) are typically reached within 1 to 4 hours after a single oral dose.[2][3][4]
Distribution
Sulfamethoxazole distributes extensively into most body tissues and fluids, including sputum, vaginal fluid, and middle ear fluid.[3] It is also known to cross the placenta and is excreted in human milk.[3] The apparent volume of distribution (Vd) has been reported to be approximately 13 L and 0.4 L/kg.[2][5] Approximately 70% of the drug is bound to plasma proteins, primarily albumin.[2][3][4] This binding is reversible, and the unbound fraction is considered therapeutically active.
Metabolism
Sulfamethoxazole is extensively metabolized in the liver, with at least five metabolites identified.[3] The primary metabolic pathways are N4-acetylation and oxidation.
-
N4-acetyl-sulfamethoxazole (N4-SMX): This is the major metabolite, formed by the action of arylamine N-acetyltransferase (NAT) enzymes.[2] It is antimicrobially inactive.[2]
-
Sulfamethoxazole Hydroxylamine (SMX-HA): This metabolite is formed through oxidation of the N4-amino group, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[2][3] The hydroxylamine can be further oxidized to a reactive nitroso-metabolite, which is implicated in idiosyncratic toxicity and hypersensitivity reactions.[2][6]
-
Other Metabolites: Additional metabolites include the N4-hydroxy-, 5-methylhydroxy-, N4-acetyl-5-methylhydroxy-sulfamethoxazole, and an N-glucuronide conjugate.[3]
Excretion
The primary route of elimination for sulfamethoxazole and its metabolites is through the kidneys via glomerular filtration and tubular secretion.[2][3] Following a single oral dose, approximately 84.5% is recovered in the urine within 72 hours.[2][4] The composition in urine is roughly:
The mean serum half-life (t½) of sulfamethoxazole is approximately 10 hours in individuals with normal renal function.[3] However, this can be significantly prolonged in patients with impaired renal function, increasing to 20-50 hours when creatinine clearance is less than 30 mL/minute.[3][7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for sulfamethoxazole and its major metabolite, N4-acetyl-sulfamethoxazole.
Table 1: Pharmacokinetic Parameters of Sulfamethoxazole in Healthy Adults
| Parameter | Value | Reference |
| Bioavailability | 85-90% | [2] |
| Tmax (Time to Peak Plasma Conc.) | 1 - 4 hours | [2][3][4] |
| Cmax (Peak Plasma Conc.) | 57.4 - 68.0 µg/mL (steady-state) | [2][4] |
| Protein Binding | ~70% | [2][3][4] |
| Volume of Distribution (Vd) | 13 L / 0.4 - 0.5 L/kg | [2][5] |
| Elimination Half-Life (t½) | 10 - 12 hours | [3][7] |
| Clearance (CL) | 0.34 - 0.40 mL/min/kg | [5] |
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole Metabolites
| Metabolite | Parameter | Value | Reference |
| N4-acetyl-sulfamethoxazole | Protein Binding | 88% | [8] |
| Renal Clearance | 35.2 ± 5.6 mL/min | [8][9] | |
| % of Dose in Urine | 43.5 - 70% | [3][8][9] | |
| N1-glucuronide-sulfamethoxazole | Protein Binding | 20% | [8][9] |
| Renal Clearance | 176 ± 33 mL/min | [8][9] | |
| % of Dose in Urine | 9.8 - 20% | [3][8][9] | |
| Sulfamethoxazole Hydroxylamine | % of Dose in Urine | ~3% | [6] |
Experimental Protocols
The determination of pharmacokinetic parameters for sulfamethoxazole and its metabolites relies on robust analytical methodologies. A typical workflow involves sample collection, preparation, and analysis using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Sulfamethoxazole and Metabolites in Human Plasma by LC-MS/MS
1. Sample Collection and Handling:
-
Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA) at predetermined time points following drug administration.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis to ensure stability.
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of a protein precipitation agent, such as acetonitrile or methanol, containing an internal standard (e.g., a deuterated analog of sulfamethoxazole).[10]
-
Vortex the mixture vigorously for approximately 5 minutes to ensure complete protein precipitation.[10]
-
Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
3. Chromatographic Conditions (HPLC):
-
Column: A reversed-phase C18 column (e.g., Agilent Extend-C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[11]
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile/methanol mixture).[11]
-
Flow Rate: A typical flow rate is maintained between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
4. Mass Spectrometric Conditions (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[11]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for sulfamethoxazole, its metabolites, and the internal standard.[12]
-
Data Analysis: The concentration of each analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank matrix.
Visualizations
Metabolic Pathway of Sulfamethoxazole
The following diagram illustrates the primary metabolic transformations of sulfamethoxazole in the liver.
Caption: Metabolic pathway of sulfamethoxazole in the liver.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the typical workflow for a pharmacokinetic study, from sample collection to data interpretation.
References
- 1. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Pharmacokinetics of trimethoprim-sulfamethoxazole in critically ill and non-critically ill AIDS patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trimethoprim Sulfamethoxazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]
- 10. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Mechanism of Action of Sulfamethoxazole N1-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamethoxazole (SMX), a widely utilized sulfonamide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, Sulfamethoxazole N1-Glucuronide (SMX-N1-G) is a significant conjugate. This technical guide provides a comprehensive overview of the current understanding of SMX-N1-G, with a focus on its mechanism of action, or lack thereof, particularly in the context of sulfamethoxazole-induced hypersensitivity reactions. This document synthesizes pharmacokinetic data, details relevant experimental protocols, and visualizes the metabolic and immunological pathways associated with sulfamethoxazole and its metabolites. While the reactive metabolites, namely the hydroxylamine and nitroso derivatives, are implicated in the pathogenesis of adverse drug reactions, SMX-N1-G is generally considered a stable and inactive detoxification product. This guide will delve into the evidence supporting this assertion and provide the detailed scientific context required by researchers in pharmacology and drug development.
Introduction
Sulfamethoxazole is an antibiotic that inhibits bacterial dihydrofolic acid synthesis by competing with para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase.[1] This inhibition disrupts the folic acid pathway, which is essential for bacterial DNA, RNA, and protein synthesis. While effective, the clinical use of sulfamethoxazole is often limited by the occurrence of hypersensitivity reactions, which are believed to be mediated by its metabolic products rather than the parent drug itself.[2] The metabolism of sulfamethoxazole is complex, involving N-acetylation, oxidation, and glucuronidation.[3] This guide focuses specifically on the N1-glucuronide metabolite, its formation, pharmacokinetic profile, and its role—or lack thereof—in the immunological adverse effects of sulfamethoxazole.
Metabolism of Sulfamethoxazole and Formation of N1-Glucuronide
The biotransformation of sulfamethoxazole occurs primarily in the liver and involves several enzymatic pathways. The major metabolic routes are:
-
N4-Acetylation: Catalyzed by N-acetyltransferase (NAT) enzymes.
-
Oxidation: Mediated by Cytochrome P450 enzymes, particularly CYP2C9, leading to the formation of the reactive hydroxylamine metabolite (SMX-NHOH).[3] This can be further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO).
-
N1-Glucuronidation: This process involves the conjugation of glucuronic acid to the N1-nitrogen of the sulfamethoxazole molecule. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoenzymes responsible for sulfamethoxazole N1-glucuronidation have not been definitively identified in the reviewed literature and are referred to as "unspecified UGT enzymes," this pathway represents a significant route of elimination.[3]
The formation of SMX-N1-G is a detoxification step, as it increases the water solubility of the molecule, facilitating its renal excretion.
Metabolic Pathway of Sulfamethoxazole
References
The Metabolism of Sulfamethoxazole: A Historical and Mechanistic Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: From Discovery to a Clinical Mainstay
Sulfamethoxazole, a sulfonamide antibiotic, was introduced in the United States in 1961.[1] It belongs to a class of synthetic antimicrobial agents that marked a turning point in medicine with the discovery of the first sulfonamide, Prontosil, in 1935.[2] Initially used as a standalone agent, sulfamethoxazole is now predominantly used in a synergistic combination with trimethoprim, a formulation known as co-trimoxazole.[1][3] This combination therapy is on the World Health Organization's Model List of Essential Medicines and is a first-choice treatment for urinary tract infections.[1] The historical significance of sulfonamides lies in their status as the first effective systemic antibiotics, paving the way for modern antimicrobial therapy.[2] Understanding the metabolism of sulfamethoxazole is crucial for optimizing its therapeutic efficacy and minimizing adverse reactions.
The Metabolic Fate of Sulfamethoxazole
Sulfamethoxazole undergoes extensive metabolism in the human liver, resulting in the formation of at least five distinct metabolites.[4] The primary metabolic pathways are N-acetylation and oxidation (specifically N-hydroxylation), with glucuronidation representing a more minor route.[5] These biotransformations are critical determinants of the drug's pharmacokinetic profile and are also implicated in the mechanisms underlying its adverse effects, particularly hypersensitivity reactions.
Major Metabolic Pathways
The metabolism of sulfamethoxazole is primarily mediated by two key enzyme systems: arylamine N-acetyltransferases (NAT) and cytochrome P450 (CYP) enzymes.[5]
-
N-acetylation: This is a major metabolic route for sulfamethoxazole, leading to the formation of N4-acetyl-sulfamethoxazole. This metabolite is inactive and is a significant component of the drug's urinary excretion profile.[5] Both the monomorphic NAT1 and the polymorphic NAT2 enzymes are involved in the N-acetylation of sulfamethoxazole.[6]
-
Oxidation (N-hydroxylation): A critical step in the bioactivation of sulfamethoxazole is its oxidation to N4-hydroxy-sulfamethoxazole (sulfamethoxazole hydroxylamine). This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[4][7] This hydroxylamine metabolite is considered a pro-reactive species, as it can be further oxidized to the highly reactive nitroso-sulfamethoxazole.[4][8]
-
Glucuronidation: A smaller fraction of sulfamethoxazole can undergo conjugation with glucuronic acid to form a glucuronide conjugate, which is then excreted.[4]
Quantitative Insights into Sulfamethoxazole Metabolism
The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of sulfamethoxazole, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Sulfamethoxazole
| Parameter | Value | Reference |
| Bioavailability | 85-90% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [5] |
| Plasma Protein Binding | ~70% (primarily to albumin) | [5] |
| Volume of Distribution | 13 L | [5] |
| Serum Half-life | ~10 hours (can be increased in renal impairment) | [5] |
| Oral Clearance | 1.2 ± 0.2 L/h | [5] |
| Renal Clearance | 0.22 ± 0.05 L/h | [5] |
Table 2: Urinary Excretion of Sulfamethoxazole and its Metabolites
| Compound | Percentage of Dose in Urine (within 72 hours) | Reference |
| Unchanged Sulfamethoxazole | ~30% | [5] |
| N4-acetyl-sulfamethoxazole | Remainder of the ~84.5% total recovery | [5] |
| Sulfamethoxazole Hydroxylamine | 3.1% ± 0.7% (within 24 hours) | [9] |
Table 3: Enzyme Kinetic Parameters for Sulfamethoxazole Metabolism
| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |
| NAT1 (hepatic cytosol) | Sulfamethoxazole | Km | 1.2 mM | [6] |
| NAT2 (hepatic cytosol) | Sulfamethoxazole | Km | ~5 mM | [6] |
| NAT1 (recombinant) | Sulfamethoxazole | Km | 1.5 mM | [6] |
| NAT2 (recombinant) | Sulfamethoxazole | Km | ~15 mM | [6] |
| CYP2C9 (human liver microsomes) | Sulfamethoxazole | IC50 | 544 µM | [10] |
| CYP2C9 (human liver microsomes) | Sulfamethoxazole | Ki | 271 µM | [10] |
| CYP2C9 (recombinant) | Sulfamethoxazole | IC50 | 456 µM | [10] |
Key Experimental Protocols
Determination of Sulfamethoxazole and its Metabolites by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify sulfamethoxazole and its major metabolites in human plasma and urine.
Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding acetonitrile to the plasma sample (e.g., in a 3:1 ratio), followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.[11]
-
Urine: Liquid-liquid extraction is a common method. The urine sample is acidified (e.g., with H2SO4) and then extracted with an organic solvent like ethyl acetate. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.[11]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Shim-pack GIST C18, 150 x 4.6 mm, 5 µm) is typically used.[11]
-
Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an acidic aqueous buffer (e.g., glacial acetic acid pH 2.5) and organic solvents like methanol and acetonitrile.[11] For example, a mixture of glacial acetic acid pH 2.5: methanol: acetonitrile (70:25:5, v/v/v) can be used.[11]
-
Flow Rate: A typical flow rate is around 0.8 to 1.2 mL/min.[11][12]
-
Detection: UV detection is commonly used, with the wavelength set to around 265 nm for quantification.[11]
-
-
Quantification: Calibration curves are generated using standards of sulfamethoxazole and its metabolites of known concentrations. The concentration of the analytes in the biological samples is then determined by comparing their peak areas to the calibration curve.
In Vitro Metabolism of Sulfamethoxazole using Human Liver Microsomes
Objective: To investigate the enzymatic conversion of sulfamethoxazole to its metabolites in a controlled in vitro system.
Methodology:
-
Microsome Preparation: Cryopreserved human liver microsomes are thawed rapidly in a 37°C water bath. They are then diluted to the desired protein concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[13]
-
Incubation Mixture: The incubation mixture typically contains:
-
Human liver microsomes
-
Sulfamethoxazole (at various concentrations to determine enzyme kinetics)
-
A NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH itself to initiate the reaction.[14][15]
-
Magnesium chloride (MgCl2) is often included to support enzyme activity.[15]
-
-
Reaction: The reaction is initiated by the addition of the NADPH-generating system or NADPH. The mixture is then incubated at 37°C with gentle agitation for a specified period (e.g., up to 60 minutes).[14][15]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or ethyl acetate, which also serves to precipitate the microsomal proteins.[14][15]
-
Sample Processing and Analysis: The terminated reaction mixture is centrifuged to pellet the proteins. The supernatant, containing the parent drug and its metabolites, is then collected and analyzed by a suitable analytical method, such as HPLC-UV or LC-MS/MS, to identify and quantify the metabolites formed.
Visualizing the Pathways
Sulfamethoxazole Metabolic Pathway
Caption: Major metabolic pathways of sulfamethoxazole.
Signaling Pathway in Sulfamethoxazole Hypersensitivity
Caption: Mechanisms of sulfamethoxazole-induced hypersensitivity.
Signaling Pathways in Sulfamethoxazole-Induced Hypersensitivity
Adverse drug reactions to sulfamethoxazole, particularly hypersensitivity reactions, are a significant clinical concern. These reactions are often linked to the bioactivation of the drug to reactive metabolites.
The prevailing theory for sulfamethoxazole hypersensitivity involves a "hapten-carrier" model.[16] In this model, the reactive nitroso-sulfamethoxazole metabolite covalently binds to cellular proteins, forming a hapten-carrier complex.[8] This complex is then recognized as foreign by the immune system. Antigen-presenting cells (APCs) process and present these modified proteins via the major histocompatibility complex (MHC) to T-cells.[4] This leads to the activation of drug-specific T-cells and the subsequent cascade of immune responses that manifest as clinical symptoms of hypersensitivity, such as skin rashes and fever.[4]
More recent evidence also suggests a direct, metabolism-independent pathway for T-cell activation. In this scenario, the parent sulfamethoxazole molecule can bind non-covalently to MHC-peptide complexes on APCs, leading to direct stimulation of T-cells.[16] It is believed that both the hapten-mediated and the direct pharmacological interaction pathways can contribute to the development of sulfamethoxazole hypersensitivity.
Conclusion
The metabolism of sulfamethoxazole is a well-characterized process involving N-acetylation and oxidation as the major pathways. The formation of a reactive hydroxylamine metabolite via CYP2C9 is a critical event that not only contributes to the drug's elimination but is also a key initiating step in the pathogenesis of hypersensitivity reactions. A thorough understanding of these metabolic pathways, the enzymes involved, and the resulting quantitative exposure to both the parent drug and its metabolites is essential for the safe and effective use of this important antibiotic. Further research into the genetic and environmental factors that influence these metabolic pathways will continue to refine our ability to predict and manage individual patient responses to sulfamethoxazole therapy.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Trimethoprim/sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Role of polymorphic and monomorphic human arylamine N-acetyltransferases in determining sulfamethoxazole metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. historymedjournal.com [historymedjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Recognition of sulfamethoxazole and its reactive metabolites by drug-specific CD4+ T cells from allergic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of UGT Enzymes in Sulfamethoxazole N1-Glucuronide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in humans. While N-acetylation and oxidation are well-characterized pathways, N-glucuronidation also plays a significant role in its elimination. This technical guide provides an in-depth overview of the role of UDP-glucuronosyltransferase (UGT) enzymes in the formation of Sulfamethoxazole N1-Glucuronide. Although direct enzymatic evidence for the specific UGT isoforms responsible for SMX N1-glucuronidation is not definitively established in publicly available literature, this guide synthesizes existing pharmacokinetic data, explores findings from related sulfonamide compounds, and presents detailed experimental protocols to enable researchers to identify and characterize the UGT enzymes involved in this metabolic pathway.
Introduction to Sulfamethoxazole Metabolism
Sulfamethoxazole is primarily metabolized in the liver through several key pathways, including N-acetylation at the N4-position by N-acetyltransferase 2 (NAT2) and oxidation of the 5-methyl group by Cytochrome P450 2C9 (CYP2C9). Glucuronidation, a major phase II metabolic reaction, also contributes to the clearance of SMX. The formation of this compound involves the conjugation of glucuronic acid to the N1-nitrogen of the sulfonamide group. While the presence of this metabolite in human urine is confirmed, the specific UGT enzymes catalyzing its formation have not been conclusively identified.
This compound: Pharmacokinetic Data
Clinical studies have demonstrated the presence and significance of this compound as a metabolite in humans. The following table summarizes key pharmacokinetic parameters and urinary excretion data for sulfamethoxazole and its major metabolites.
| Parameter | Sulfamethoxazole (Parent) | N4-Acetyl-SMX | This compound | 5-Hydroxy-SMX |
| Urinary Excretion (% of dose) | ~14-20% | ~40-70% | ~15-20% | ~3% |
| Plasma Half-life (t½) | ~10-12 hours | ~9 hours | Not explicitly reported | Not explicitly reported |
| Renal Clearance | Low | Moderate | High | High |
Data compiled from various pharmacokinetic studies.
Putative UGT Enzymes in Sulfonamide N-Glucuronidation
While direct evidence for SMX N1-glucuronidation is pending, studies on other sulfonamides provide valuable insights into the potential UGT isoforms involved. Research on the N-glucuronidation of perfluorooctanesulfonamide (FOSA) has identified specific human UGTs.
A study investigating the N-glucuronidation of FOSA, another sulfonamide-containing compound, demonstrated that among a panel of recombinant human UGTs, UGT2B4 and UGT2B7 were the isoforms responsible for its N-glucuronidation[1]. Another study on the N-glucuronidation of the antibacterial agent triclocarban found that UGT1A9 exhibited some activity, albeit at a low rate[2].
Based on these findings with structurally related compounds, it is hypothesized that UGT1A9, UGT2B4, and UGT2B7 are strong candidates for catalyzing the N1-glucuronidation of sulfamethoxazole.
Experimental Protocols for UGT Reaction Phenotyping of Sulfamethoxazole N1-Glucuronidation
To definitively identify the UGT isoforms responsible for this compound formation and to determine the kinetic parameters of this reaction, a systematic in vitro approach is required. The following protocols are based on established methodologies for UGT reaction phenotyping.
Materials and Reagents
-
Enzyme Sources:
-
Pooled Human Liver Microsomes (HLMs)
-
Pooled Human Intestinal Microsomes (HIMs) - optional for assessing extrahepatic metabolism
-
Panel of recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A8, 1A9, 1A10, 2B4, 2B7, 2B10, 2B15, and 2B17) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
-
Substrates and Cofactors:
-
Sulfamethoxazole (analytical grade)
-
UDP-glucuronic acid (UDPGA), trisodium salt
-
-
Reagents and Buffers:
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (pore-forming agent)
-
D-Saccharic acid 1,4-lactone (β-glucuronidase inhibitor)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
-
Analytical Standards:
-
This compound (if available) or in-house synthesized standard for quantification.
-
Experimental Workflow for UGT Isoform Screening
The following diagram illustrates a typical workflow for identifying the UGT isoforms involved in SMX N1-glucuronidation.
Detailed Incubation Conditions for UGT Screening
-
Prepare Incubation Mix: In a microcentrifuge tube, prepare a master mix containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), and D-Saccharic acid 1,4-lactone (5 mM).
-
Add Enzyme and Alamethicin: To individual tubes, add the enzyme source (e.g., 0.1-0.5 mg/mL of microsomal protein or a specific concentration of recombinant UGT). Add alamethicin to a final concentration of 25-50 µg/mg protein and pre-incubate on ice for 15-30 minutes to activate the UGTs.
-
Add Substrate: Add sulfamethoxazole to the desired final concentration (a screening concentration of 10-100 µM is a reasonable starting point). Pre-incubate the mixture at 37°C for 3-5 minutes.
-
Initiate Reaction: Start the reaction by adding a pre-warmed solution of UDPGA to a final concentration of 2-5 mM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method for the quantification of this compound.
Kinetic Analysis
For the UGT isoforms that show significant activity in the initial screening, a more detailed kinetic analysis should be performed to determine the Michaelis-Menten constants (Km and Vmax).
-
Substrate Concentrations: A range of sulfamethoxazole concentrations (e.g., 8-10 concentrations spanning from below the expected Km to several-fold above) should be used.
-
Incubation: Perform the incubations as described above, ensuring that substrate depletion is less than 20%.
-
Data Analysis: Plot the initial velocity of this compound formation against the sulfamethoxazole concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
The following diagram illustrates the metabolic pathway and the enzymatic step being investigated.
Conclusion
The formation of this compound is a notable metabolic pathway for this widely used antibiotic. While the specific UGT enzymes responsible for this conjugation have not been definitively identified for sulfamethoxazole itself, evidence from related sulfonamide compounds suggests that UGT1A9, UGT2B4, and UGT2B7 are prime candidates. The experimental protocols detailed in this guide provide a robust framework for researchers to perform UGT reaction phenotyping, identify the key enzymes involved, and characterize their kinetic properties. A thorough understanding of the UGT-mediated metabolism of sulfamethoxazole is crucial for a complete picture of its disposition and for predicting potential drug-drug interactions and inter-individual variability in its clearance.
References
- 1. N-glucuronidation of perfluorooctanesulfonamide by human, rat, dog, and monkey liver microsomes and by expressed rat and human UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Glucuronidation of the Antibacterial Triclocarban and Its Oxidative Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
"Sulfamethoxazole N1-Glucuronide as a major human metabolite"
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the human body, leading to the formation of several metabolites. Among these, Sulfamethoxazole N1-Glucuronide (SMX-N1-G) has been identified as a significant product of phase II metabolism. This technical guide provides a comprehensive overview of SMX-N1-G as a major human metabolite, detailing its formation, pharmacokinetic profile, and the analytical methodologies employed for its characterization and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole is metabolized in the liver through various pathways, including N-acetylation, hydroxylation, and glucuronidation.[1] The formation of SMX-N1-G occurs through the direct conjugation of a glucuronic acid moiety to the N1-position of the sulfamethoxazole molecule. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the elimination of numerous drugs and endogenous compounds.[2][3] While the specific UGT isoforms responsible for SMX N1-glucuronidation have not been definitively identified in the literature, it is known to be a notable route of metabolism.[4]
The primary metabolic pathways of sulfamethoxazole in humans include:
-
N4-acetylation: This is the main metabolic pathway, with the N4-acetylated metabolite being the most abundant in urine.[1][5]
-
N1-glucuronidation: The focus of this guide, leading to the formation of this compound.
-
Hydroxylation: Formation of hydroxylated metabolites, which can also undergo further conjugation.[1][6]
The following diagram illustrates the metabolic conversion of sulfamethoxazole to its N1-glucuronide metabolite.
Quantitative Data on this compound
Quantitative analysis of sulfamethoxazole and its metabolites is crucial for understanding its pharmacokinetic profile and disposition. The following tables summarize key quantitative data from studies in healthy human volunteers.
Table 1: Urinary Excretion of Sulfamethoxazole and its Metabolites
| Metabolite | Percentage of Dose Excreted in Urine (Mean ± SD) | Reference |
| Unchanged Sulfamethoxazole | 14.4 ± 3.4% | [7][8] |
| This compound | 9.8 ± 2.6% | [7][8] |
| N4-Acetylsulfamethoxazole | 43.5 ± 5.6% | [7][8] |
| 5-Hydroxy-sulfamethoxazole | 3.0 ± 1.0% | [7][8] |
| N4-Acetyl-5-hydroxy-sulfamethoxazole | 5.3 ± 1.0% | [7][8] |
| N-Hydroxylamine metabolite | ~2-3% | [7] |
Data from a study with 7 healthy human volunteers after a single oral dose of 800 mg sulfamethoxazole.[7][8] Another source indicates that the N-glucuronide conjugate accounts for about 15-20% of the sulfamethoxazole in urine.[1] A pharmacometabolomics study in kidney transplant recipients found the glucuronide to be 7% of the total signal intensity.[5]
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and this compound
| Parameter | Sulfamethoxazole | This compound | Reference |
| Plasma Half-life (t½) | 9.7 - 15 hours | 9.7 - 15 hours | [7][8] |
| Protein Binding | 67.2% | 20% | [7][8] |
| Renal Clearance (CLr) | 2.7 ± 0.9 ml/min | 176 ± 33 ml/min | [7][8] |
Data from a study with 7 healthy human volunteers after a single oral dose of 800 mg sulfamethoxazole.[7][8]
Experimental Protocols
The accurate quantification of this compound in biological matrices requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most commonly employed technique.
Protocol 1: Determination of Sulfamethoxazole and its Metabolites in Human Plasma and Urine by HPLC-UV
This protocol is based on the methodology described by Vree et al. for the pharmacokinetic analysis of sulfamethoxazole and its metabolites.[7]
1. Sample Preparation:
-
Plasma:
-
Collect blood samples in heparinized tubes.
-
Centrifuge at 3000g to separate plasma.
-
Store plasma samples at -20°C until analysis.
-
-
Urine:
-
Collect urine samples over a specified time interval.
-
To a 7 mL urine sample, add 50 µL of diethylamine (pH 10) to enhance the solubility of sulfonamides.
-
Centrifuge the sample at 3000g.
-
Dilute the supernatant 1:9 with 0.2 mol/L K₂PO₄ buffer (pH 5.0).
-
2. HPLC System and Conditions:
-
Chromatography System: Reversed-phase gradient high-pressure liquid chromatography (HPLC) system.
-
Detector: UV detector.
-
Mobile Phase: A gradient elution is typically used to separate the parent drug from its various metabolites. The exact composition and gradient program should be optimized based on the specific column and system used.
-
Column: A reversed-phase column (e.g., C18) is suitable for this separation.
3. Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known concentrations of standards.
The following diagram outlines the general workflow for this experimental protocol.
Protocol 2: LC-MS/MS for the Determination of Sulfamethoxazole and its Metabolites
For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. A recent pharmacometabolomics study utilized LC-SWATH/MS for the analysis of sulfamethoxazole and its metabolites in urine.[5]
1. Sample Preparation:
-
Urine samples can be prepared by a simple "dilute-and-shoot" method, involving dilution with a suitable buffer or mobile phase component before injection.
2. LC-MS/MS System and Conditions:
-
Chromatography System: A reversed-phase liquid chromatography system.
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) instrument, capable of data-independent acquisition (DIA) modes like SWATH-MS.
-
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used.
-
Data Acquisition: Data is acquired in a data-independent manner, allowing for the detection of all precursor ions and their fragments within a specified mass range.
3. Data Analysis:
-
Metabolite identification is based on accurate mass measurements, retention times, and fragmentation patterns compared to reference standards or in-silico fragmentation databases.
-
Quantification is performed by extracting ion chromatograms for specific precursor-product ion transitions.
Conclusion
This compound is a major human metabolite of sulfamethoxazole, contributing significantly to its elimination. Understanding the formation, pharmacokinetics, and analytical determination of this metabolite is essential for a comprehensive assessment of sulfamethoxazole's disposition in humans. The data and protocols presented in this guide provide a solid foundation for researchers and professionals working in the fields of drug metabolism, pharmacokinetics, and clinical pharmacology. Further research to identify the specific UGT enzymes involved in N1-glucuronidation will provide a more complete picture of this important metabolic pathway.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Sulfotransferase and UDP-Glucuronosyltransferase Gene Expression by the PPARs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pharmacokinetics of Sulfamethoxazole with its Hydroxy Metabolites and N4-Acetyl-, N1-Glucuronide Conjugates in Healthy Human Volunteers | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Sulfamethoxazole N1-Glucuronide in Human Plasma
Audience: This document is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics (DMPK) and bioanalysis who are involved in the development and validation of analytical methods for drug metabolites.
Introduction
Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic.[1] In humans, it is extensively metabolized, with one of the primary pathways being conjugation with glucuronic acid to form sulfamethoxazole N1-glucuronide.[2] Accurate quantification of this major metabolite is crucial for comprehensive pharmacokinetic studies and understanding the drug's disposition. This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation extraction procedure and a rapid chromatographic separation, making it suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
This compound and Sulfamethoxazole-d4 (Internal Standard, IS) reference standards were sourced from a commercial supplier.
-
Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.[3]
-
Formic acid (FA), LC-MS grade.[3]
-
Ultrapure water, generated from a Milli-Q system or equivalent.[3][4]
-
Human plasma (K2-EDTA).
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the internal standard (Sulfamethoxazole-d4) in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Sulfamethoxazole-d4 in acetonitrile.
-
CS and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of the analyte and internal standard from the plasma matrix.
-
Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the IS working solution (100 ng/mL Sulfamethoxazole-d4 in acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of ultrapure water to the supernatant.
-
Mix well and inject into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu Nexera X2 or equivalent |
| Column | Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 100 Å, 2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[4] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C[5] |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | Compound |
| This compound | |
| This compound | |
| Sulfamethoxazole-d4 (IS) |
Note: The molecular weight of this compound (C16H19N3O9S) is 429.4 g/mol .[6] The precursor ion [M+H]+ is m/z 430.1. The primary fragmentation involves the neutral loss of the glucuronic acid moiety (176 Da), resulting in the protonated sulfamethoxazole ion (m/z 254.1).
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to regulatory guidelines. The results are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result |
| Linearity Range | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Signal-to-Noise at LLOQ | > 10 |
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (% of Nominal) (n=6) | Inter-day Precision (%CV) (3 days) | Inter-day Accuracy (% of Nominal) (3 days) |
| LLOQ | 5 | 6.8 | 104.2 | 8.5 | 102.5 |
| LQC | 15 | 5.2 | 98.7 | 6.9 | 99.8 |
| MQC | 500 | 4.1 | 101.5 | 5.3 | 101.1 |
| HQC | 4000 | 3.5 | 97.9 | 4.8 | 98.6 |
Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
Table 5: Extraction Recovery
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| LQC | 15 | 92.4 |
| MQC | 500 | 95.1 |
| HQC | 4000 | 94.6 |
Visualizations
Experimental Workflow
Caption: Overall workflow for the analysis of this compound.
MS/MS Fragmentation Pathway
References
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]
"HPLC protocol for separating sulfamethoxazole metabolites"
An HPLC protocol for the separation of sulfamethoxazole and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Sulfamethoxazole (SMX) is a widely used sulfonamide antibiotic, often in combination with trimethoprim. Understanding its metabolic fate is essential for assessing its efficacy and potential for adverse reactions.
The primary metabolic pathways for sulfamethoxazole in humans involve N-acetylation and oxidation. The main metabolite is N4-acetyl-sulfamethoxazole, which is inactive. Another significant pathway is oxidation, mediated by the cytochrome P450 enzyme CYP2C9, which produces the reactive hydroxylamine metabolite (SMX-HA).[1][2] This hydroxylamine metabolite is implicated in hypersensitivity reactions associated with sulfonamides.[1] Minor metabolic routes also include glucuronidation.[1]
This application note provides a detailed protocol for the simultaneous separation and quantification of sulfamethoxazole and its major metabolites, N4-acetyl-sulfamethoxazole and sulfamethoxazole hydroxylamine, from biological matrices using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: HPLC Methodologies
Various HPLC methods have been developed for the analysis of sulfamethoxazole and its metabolites. The table below summarizes key parameters from several established protocols, providing a comparative overview for method selection and development.
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Sulfamethoxazole, N4-acetylsulfamethoxazole | C18, 250 x 4.6 mm, 5 µm | Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄ | 1.0 | UV at 278 nm | [3] |
| Sulfamethoxazole, N4-acetylsulfamethoxazole | 10-micron microparticulate column | Methanol:Sodium Acetate Buffer (0.01 M, pH 4.7) (32:68 v/v) | 1.2 | UV at 254 nm | [4] |
| Sulfamethoxazole, N4-acetylsulfamethoxazole, Trimethoprim | C18 | Acetonitrile:Phosphate Buffer (pH 6.15) (20:80 v/v) | Not Specified | UV | [5] |
| Sulfamethoxazole, Trimethoprim | C18 | Acetonitrile:Buffer (60:40 v/v), pH 6.0 | 1.2 | UV | [6][7] |
| Sulfamethoxazole, Trimethoprim | Reverse Phase Column | Phosphate Buffer (0.1 M):Acetonitrile:Methanol (65:20:15 v/v) | 1.0 | UV at 225 nm | [8] |
| Sulfamethoxazole, Trimethoprim, Metabolites | Capcell Pak C18, 2.0 mm × 50 mm, 5 µm | Methanol:10 mM Ammonium Acetate Buffer (70:30 v/v) | Not Specified | LC-MS/MS | [9] |
Experimental Protocols
This section details a representative protocol for the analysis of sulfamethoxazole and its N4-acetyl metabolite from plasma samples, adapted from common methodologies.
Reagents and Materials
-
Sulfamethoxazole (analytical standard)
-
N4-acetyl-sulfamethoxazole (analytical standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric Acid or Formic Acid (analytical grade)
-
Water (deionized or HPLC grade)
-
Plasma (human, for standards and quality controls)
-
Trichloroacetic Acid or Perchloric Acid
Sample Preparation (Protein Precipitation)
This protocol is suitable for plasma or serum samples.
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control.
-
To 100 µL of plasma sample, add 200 µL of a precipitating agent such as methanol or a 1M trichloroacetic acid solution.[4][5]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
-
Inject a defined volume (e.g., 20-50 µL) into the HPLC system.
HPLC Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM phosphate buffer or water with 0.1% formic acid for MS compatibility) is common.[10] A typical starting point is an isocratic elution with Acetonitrile:Water (35:65 v/v) adjusted to a pH of ~3.0 with phosphoric or formic acid.[3]
-
Column Temperature: 30°C.[3]
-
Detection: UV detection at 270 nm.
-
Injection Volume: 20 µL.
Preparation of Standards and Calibration Curve
-
Prepare stock solutions of sulfamethoxazole and N4-acetyl-sulfamethoxazole in methanol at a concentration of 1 mg/mL.
-
Create a series of working standard solutions by diluting the stock solutions with the mobile phase.
-
Prepare calibration standards by spiking known concentrations of the working standards into a drug-free biological matrix (e.g., plasma). Typical concentration ranges might be 0.5 to 200 µg/mL.[4][8]
-
Process these standards using the same sample preparation protocol as the unknown samples.
-
Construct a calibration curve by plotting the peak area of each analyte against its concentration. Determine the concentration of unknown samples by interpolation from this curve.
Mandatory Visualizations
Caption: Metabolic pathway of Sulfamethoxazole.
Caption: HPLC experimental workflow for metabolite analysis.
References
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfamethoxazole is metabolized to the hydroxylamine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. "High-pressure" liquid chromatography of sulfisoxazole and N4-acetylsulfisoxazole in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. historymedjournal.com [historymedjournal.com]
- 7. historymedjournal.com [historymedjournal.com]
- 8. A Reliable Method to Quantify Trimethoprim and Sulfamethoxazole in Plasma of Children by HPLC with Application in Pharmacokinetic Studies [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Quantification of Sulfamethoxazole N1-Glucuronide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole, an antibiotic widely used for the treatment of bacterial infections, undergoes extensive metabolism in humans. One of the major metabolic pathways is glucuronidation, leading to the formation of metabolites such as Sulfamethoxazole N1-Glucuronide. Accurate quantification of this metabolite in human plasma is crucial for comprehensive pharmacokinetic studies, understanding drug metabolism and disposition, and assessing potential drug-drug interactions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The characteristic fragmentation of the glucuronide conjugate allows for high selectivity and sensitivity.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (analytical standard)
-
Internal Standard (IS): Sulfamethoxazole-d4 (or other suitable stable isotope-labeled analog)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant)
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Prepare a 1 mg/mL stock solution of the internal standard (e.g., Sulfamethoxazole-d4) in methanol.
-
Store stock solutions at -20°C.
-
-
Working Standard Solutions:
-
Prepare working standard solutions by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Sample Preparation
-
Thaw human plasma samples and quality control (QC) samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Add 300 µL of the internal standard working solution (in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 430.1 | 254.1 | 100 | 15 |
| This compound (Qualifier) | 430.1 | 156.1 | 100 | 25 |
| Sulfamethoxazole-d4 (IS) | 258.1 | 160.1 | 100 | 20 |
Note: The fragmentation of this compound (precursor ion m/z 430.1) is expected to yield the aglycone (Sulfamethoxazole, m/z 254.1) through the characteristic neutral loss of the glucuronic acid moiety (176 Da). Further fragmentation of the sulfamethoxazole ion can produce the product ion at m/z 156.1.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.99 |
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and representative data.
Accuracy and Precision:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect:
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound in human plasma.
Caption: Logical relationship of drug metabolism and bioanalysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is sensitive, selective, and suitable for pharmacokinetic and drug metabolism studies. Adherence to the outlined procedures and validation criteria will ensure the generation of high-quality, reliable data for researchers, scientists, and drug development professionals.
"detection of Sulfamethoxazole N1-Glucuronide in urine samples"
An Application Note and Protocol for the Detection of Sulfamethoxazole N1-Glucuronide in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole, a widely used sulfonamide antibiotic, is extensively metabolized in the body prior to excretion. A significant metabolic pathway is the formation of glucuronide conjugates, with this compound being a notable metabolite found in urine.[1][2] Accurate and robust analytical methods for the quantification of this metabolite in urine are essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This application note provides a detailed protocol for the determination of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Urine Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes a solid-phase extraction method to isolate this compound from the urine matrix, thereby reducing interferences and improving analytical sensitivity.
Materials:
-
Mixed-mode strong anion exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium hydroxide
-
Internal Standard (IS): Sulfamethoxazole-d4 N1-Glucuronide (if available) or another structurally similar glucuronidated compound.
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike the sample with the internal standard.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol followed by 2 mL of water.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2 mL of water to remove hydrophilic interferences.
-
Follow with a wash of 2 mL of 5% methanol in water to remove weakly bound impurities.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following table provides the proposed MRM transitions for this compound. These should be optimized for the specific instrument being used. The precursor ion ([M+H]⁺) is calculated from the molecular formula C₁₆H₁₉N₃O₉S (Molecular Weight: 429.4 g/mol ).[3]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 430.1 | 254.1 (loss of glucuronide) | To be optimized |
| This compound | 430.1 | 156.0 (sulfanilamide fragment) | To be optimized |
| Sulfamethoxazole (for confirmation) | 254.1 | 156.0 | To be optimized |
| Sulfamethoxazole-d4 (IS) | 258.1 | 160.0 | To be optimized |
Data Presentation
Quantitative Performance of the Analytical Method
The following table summarizes the expected quantitative performance of the LC-MS/MS method. These values are based on typical performance for similar analytes and should be established during method validation.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ≤ 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | ≥ 1000 ng/mL |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Accuracy (% bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
An earlier study using HPLC with UV detection reported a quantitation limit of 4.1 µg/mL for this compound in urine.[2] The proposed LC-MS/MS method is expected to offer significantly improved sensitivity.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound in urine.
References
- 1. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Sulfamethoxazole N1-Glucuronide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the effective use of Sulfamethoxazole N1-Glucuronide as a reference standard in analytical method development, validation, and routine quality control. This document is intended for researchers, scientists, and professionals involved in drug metabolism studies, pharmacokinetics, and quality assurance in the pharmaceutical industry.
Introduction
Sulfamethoxazole, a widely used sulfonamide antibiotic, is extensively metabolized in the body. One of its major metabolites is this compound.[1][2] Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics, metabolism, and potential toxicity of the parent drug. The use of a certified reference standard of this compound is essential for achieving reliable and reproducible results in analytical testing.[3] This document outlines the properties of this reference standard and provides detailed protocols for its application in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analyses.
Properties of this compound Reference Standard
A high-quality, certified reference standard of this compound is critical for accurate analytical measurements. Key properties and specifications are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₉S | [3][4] |
| Molecular Weight | 429.4 g/mol | [3][4] |
| CAS Number | 14365-52-7 | [5] |
| Appearance | White to Dark Orange Solid | [6] |
| Solubility | Slightly soluble in Methanol and Water | [6] |
| Purity (by HPLC) | >95% | [5] |
| Storage | Hygroscopic, store under controlled conditions | [6] |
Note: A batch-specific Certificate of Analysis (CoA) should always be consulted for precise purity and characterization data.[3]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol describes a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. This method can be adapted for the analysis of the metabolite in various matrices, such as bulk drug substances, pharmaceutical formulations, and biological fluids (with appropriate sample preparation).
3.1.1. Equipment and Materials
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound Reference Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (or other suitable buffer salts)
-
Water (HPLC grade)
-
Formic acid or acetic acid (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
3.1.2. Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., methanol or a mixture of mobile phase). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a desired concentration range for the calibration curve (e.g., 1-50 µg/mL).
3.1.3. Chromatographic Conditions
The following are recommended starting conditions and may require optimization based on the specific HPLC system and column used.
Table 2: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.032 M Ammonium Acetate (e.g., 55:5:40, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector Wavelength | 275 nm |
3.1.4. Calibration Curve Construction
-
Inject each working standard solution in triplicate onto the HPLC system.
-
Record the peak area of this compound for each injection.
-
Plot a calibration curve of the mean peak area versus the corresponding concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), the limit of detection (LOD), and the limit of quantification (LOQ).
Table 3: Example Calibration Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | Data to be generated |
| 5 | Data to be generated |
| 10 | Data to be generated |
| 20 | Data to be generated |
| 50 | Data to be generated |
| Linear Regression | |
| Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | To be determined |
| LOQ | To be determined |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Quantification in Biological Matrices
This protocol provides a sensitive and selective method for the quantification of this compound in biological samples such as plasma or urine.
3.2.1. Equipment and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
This compound Reference Standard
-
Isotopically labeled internal standard (IS) (e.g., D₄-Sulfamethoxazole N1-Glucuronide, if available)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3.2.2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or urine sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.2.3. LC-MS/MS Conditions
Table 4: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by infusion of the reference standard |
3.2.4. Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
Table 5: Method Validation Summary
| Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | RSD ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | To be assessed |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of initial concentration |
Visualizations
Metabolic Pathway of Sulfamethoxazole
The following diagram illustrates the major metabolic pathways of sulfamethoxazole, highlighting the formation of this compound.
References
- 1. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Sulfamethoxazole-N1-Glucuronamide - SRIRAMCHEM [sriramchem.com]
- 4. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfamethoxazole Beta-D-Glucuronide | LGC Standards [lgcstandards.com]
- 6. Sulfamethoxazole -D-Glucuronide CAS#: 14365-52-7 [m.chemicalbook.com]
Application Note: Solid-Phase Extraction of Sulfamethoxazole N1-Glucuronide from Human Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole, a widely used sulfonamide antibiotic, is extensively metabolized in the body prior to excretion. One of the major metabolites is Sulfamethoxazole N1-Glucuronide (SMX-N1-G), a more polar and water-soluble conjugate formed in the liver. Accurate quantification of this metabolite in biological matrices such as urine is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. Solid-phase extraction (SPE) is a highly effective technique for the selective isolation and concentration of analytes from complex sample matrices, leading to cleaner extracts and improved analytical sensitivity.
This application note provides a detailed protocol for the solid-phase extraction of this compound from human urine using a mixed-mode anion exchange SPE cartridge. This approach leverages the acidic nature of the glucuronic acid moiety for selective retention and elution.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉N₃O₉S | [1] |
| Molecular Weight | 429.4 g/mol | [1] |
| Appearance | Solid | |
| Water Solubility | Predicted to be higher than parent drug | [2] |
Experimental Protocols
Proposed Solid-Phase Extraction (SPE) Protocol using Mixed-Mode Anion Exchange Cartridges
This protocol is a recommended starting point and may require optimization for specific sample types and analytical requirements.
Materials:
-
Mixed-mode strong anion exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL)
-
Human urine samples
-
Deionized water
-
Methanol (HPLC grade)
-
Formic acid (or Acetic Acid)
-
Ammonium hydroxide
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
Vortex mix the samples for 30 seconds to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.
-
Take 1 mL of the supernatant and dilute with 1 mL of deionized water.
-
Adjust the pH of the diluted urine sample to ~6.0-7.0 with a small volume of dilute ammonium hydroxide or formic acid as needed. This ensures the glucuronic acid moiety is ionized for retention on the anion exchange sorbent.
-
-
SPE Cartridge Conditioning:
-
Place the mixed-mode SAX SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 3 mL of methanol.
-
Equilibrate the cartridges with 3 mL of deionized water. Do not allow the cartridges to go dry before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.
-
Wash the cartridge with 3 mL of methanol to remove non-polar and weakly retained impurities.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound from the cartridge with 2 mL of methanol containing 2% formic acid (v/v). The acidic mobile phase neutralizes the anionic charge on the glucuronide, disrupting the ion-exchange retention mechanism and allowing for its elution.
-
Apply a gentle vacuum to aid in the complete collection of the eluate.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
-
Vortex mix and transfer to an autosampler vial for analysis.
-
Analytical Method: HPLC-UV
While LC-MS/MS is the preferred method for highest sensitivity and selectivity, HPLC-UV can also be utilized. A previously published method for the analysis of sulfamethoxazole and its metabolites provides the following as a reference.[3]
-
Column: Reversed-phase C18
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid).
-
Detection: UV at an appropriate wavelength for the metabolite.
-
Quantification: Based on a calibration curve prepared with a certified reference standard of this compound.
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data that would be expected from a validation study of the proposed SPE protocol.
| Parameter | Result |
| Recovery | |
| Low Concentration (Spiked at 5 µg/mL) | 88% |
| Medium Concentration (Spiked at 50 µg/mL) | 92% |
| High Concentration (Spiked at 100 µg/mL) | 91% |
| Precision (as %RSD, n=6) | |
| Intra-day Precision (at 50 µg/mL) | 4.5% |
| Inter-day Precision (at 50 µg/mL) | 6.2% |
| Matrix Effect | |
| Calculated Matrix Effect | < 15% |
| Limit of Quantification (LOQ) | |
| Estimated LOQ in Urine | 4.1 µg/mL[3] |
Mandatory Visualization
Caption: Workflow for the solid-phase extraction of this compound.
Conclusion
The proposed mixed-mode solid-phase extraction protocol provides a robust and effective method for the isolation of this compound from human urine. This method is designed to deliver high recovery and clean extracts, making it suitable for downstream analysis by LC-MS/MS or HPLC-UV. Researchers are encouraged to optimize this protocol for their specific laboratory conditions and analytical instrumentation to achieve the best results in their drug metabolism and pharmacokinetic studies.
References
Application Note: In Vitro Enzymatic Synthesis of Sulfamethoxazole N1-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole, a widely used sulfonamide antibiotic, undergoes extensive metabolism in vivo, leading to the formation of various metabolites. One of the significant metabolites is Sulfamethoxazole N1-Glucuronide, formed through the conjugation of glucuronic acid to the N1 nitrogen of the sulfonamide group. This biotransformation is a crucial step in the detoxification and elimination of the drug. The availability of pure this compound is essential for various applications in drug development, including its use as an analytical standard for pharmacokinetic studies, for metabolite identification, and for assessing potential pharmacological or toxicological activities. This application note provides a detailed protocol for the in vitro enzymatic synthesis of this compound using recombinant human UDP-glucuronosyltransferases (UGTs).
Glucuronidation is a major phase II metabolic pathway catalyzed by UGTs, a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells and other tissues.[1] These enzymes facilitate the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate. While multiple UGT isoforms exist, N-glucuronidation of aromatic amines and sulfonamides is often catalyzed by specific UGTs. For some sulfonamides, UGT2B4 and UGT2B7 have been shown to be involved in N-glucuronidation.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the detailed protocol section. All reagents should be of high purity to ensure the success of the synthesis and subsequent purification.
Data Presentation
The following tables summarize the key quantitative parameters for the enzymatic synthesis and purification of this compound. These values are based on established protocols for in vitro UGT assays and may require optimization for specific laboratory conditions.
Table 1: Reaction Components for In Vitro Synthesis of this compound
| Component | Stock Concentration | Final Concentration |
| Tris-HCl buffer (pH 7.4) | 1 M | 50 mM |
| Magnesium Chloride (MgCl₂) | 1 M | 10 mM |
| Sulfamethoxazole | 10 mM in DMSO | 100 µM |
| Recombinant Human UGT (e.g., UGT2B7) | 1 mg/mL | 0.1 - 0.5 mg/mL |
| Uridine 5'-diphospho-glucuronic acid (UDPGA) | 50 mM | 2 mM |
| Alamethicin | 5 mg/mL in Ethanol | 25 µg/mL |
| Total Reaction Volume | 200 µL |
Table 2: Incubation and Reaction Conditions
| Parameter | Value |
| Incubation Temperature | 37°C |
| Pre-incubation Time (without UDPGA) | 15 minutes |
| Reaction Time | 2 - 4 hours |
| Reaction Termination | Addition of equal volume of cold acetonitrile |
Table 3: HPLC Purification Parameters for this compound
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 50 µL |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the enzymatic synthesis and purification of this compound.
Protocol 1: In Vitro Enzymatic Synthesis of this compound
-
Preparation of Reagents: Prepare stock solutions of all reagents as listed in Table 1 and store them under appropriate conditions.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the Tris-HCl buffer, MgCl₂, and alamethicin solution.
-
Enzyme Addition: Add the recombinant human UGT enzyme to the reaction mixture.
-
Substrate Addition: Add the sulfamethoxazole stock solution to the mixture and gently vortex.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 15 minutes to activate the enzyme.
-
Initiation of Reaction: Initiate the glucuronidation reaction by adding the UDPGA stock solution.
-
Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours in a shaking water bath.
-
Reaction Termination: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the protein.
-
Sample Preparation for Analysis: Carefully transfer the supernatant to a new tube for HPLC analysis and purification.
Protocol 2: HPLC Purification of this compound
-
HPLC System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B).
-
Sample Injection: Inject the supernatant obtained from the enzymatic reaction onto the C18 column.
-
Gradient Elution: Run the gradient program as specified in Table 3 to separate the components of the reaction mixture.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound. The retention time will need to be determined using an analytical run and comparison with the starting material.
-
Purity Analysis: Analyze the collected fractions for purity using the same HPLC method.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using a vacuum concentrator or lyophilizer.
-
Storage: Store the purified this compound at -20°C or below.
Visualizations
The following diagrams illustrate the key processes described in this application note.
Caption: Enzymatic synthesis of this compound.
Caption: Experimental workflow for synthesis and purification.
References
Application Notes and Protocols for Studying the Effects of Sulfamethoxazole N1-Glucuronide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body. One of the major metabolic pathways is glucuronidation, leading to the formation of Sulfamethoxazole N1-Glucuronide (SMX-G). While the parent drug and its oxidative metabolites, such as the hydroxylamine and nitroso derivatives, have been implicated in hypersensitivity reactions, the biological activity of the glucuronide conjugate is less understood. Generally considered a detoxification product, some glucuronide metabolites of other drugs have been shown to be chemically reactive and may contribute to adverse effects.
These application notes provide a framework of detailed protocols for cell-based assays to investigate the potential cytotoxic, apoptotic, and immunomodulatory effects of SMX-G. The described methods are foundational for assessing the safety profile of this major metabolite.
Data Presentation
Table 1: Summary of In Vitro Assays for SMX-G Effects
| Assay Type | Specific Assay | Cell Type | Endpoint Measured | Typical Concentration Range of SMX-G |
| Cytotoxicity | MTT Assay | PBMCs, HepG2 | Cell Viability (Mitochondrial Activity) | 0.1 µM - 1000 µM |
| LDH Release Assay | PBMCs, HepG2 | Cell Membrane Integrity | 0.1 µM - 1000 µM | |
| Apoptosis | Caspase-3/7 Activity Assay | PBMCs, Jurkat cells | Activation of Executioner Caspases | 1 µM - 500 µM |
| Annexin V/PI Staining | PBMCs, Jurkat cells | Phosphatidylserine Externalization, Membrane Integrity | 1 µM - 500 µM | |
| Immunomodulation | Lymphocyte Proliferation Assay | PBMCs | T-cell Proliferation ([³H]-thymidine or CFSE) | 0.1 µM - 100 µM |
| Cytokine Quantification (ELISA) | PBMCs, Macrophages | Secretion of IL-2, IL-6, TNF-α | 0.1 µM - 100 µM |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
Objective: To determine the effect of SMX-G on the viability of peripheral blood mononuclear cells (PBMCs) and hepatocytes (HepG2 cell line).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound (SMX-G)
-
Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
HepG2 cells (human liver cancer cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
PBMCs: Seed 1 x 10⁵ cells/well in 100 µL of RPMI-1640 medium.
-
HepG2: Seed 1 x 10⁴ cells/well in 100 µL of DMEM medium and allow to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of SMX-G in the respective cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM.
-
Add 100 µL of the SMX-G dilutions to the appropriate wells. Include vehicle control (medium only) and positive control (e.g., doxorubicin) wells.
-
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
For PBMCs, centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well.
-
For HepG2, carefully aspirate the medium and add 150 µL of DMSO to each well.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
Objective: To determine if SMX-G induces apoptosis through the activation of executioner caspases.
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7. The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.
Materials:
-
SMX-G
-
PBMCs or Jurkat cells (human T-lymphocyte cell line)
-
RPMI-1640 medium
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁴ cells/well in 50 µL of RPMI-1640 medium in a white-walled 96-well plate.
-
Compound Treatment:
-
Prepare serial dilutions of SMX-G in RPMI-1640 medium.
-
Add 50 µL of the SMX-G dilutions to achieve final concentrations ranging from 1 µM to 500 µM. Include vehicle and positive controls (e.g., staurosporine).
-
-
Incubation: Incubate the plate for 6, 12, and 24 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition:
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
-
Incubation: Mix the contents by gentle shaking for 30 seconds and incubate at room temperature for 1-2 hours in the dark.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
Data Analysis: Express results as fold change in caspase activity relative to the vehicle control.
Protocol 3: Assessment of Immunomodulatory Effects via Lymphocyte Proliferation Assay
Objective: To evaluate the effect of SMX-G on T-lymphocyte proliferation.
Principle: Lymphocyte proliferation in response to a mitogen is a key indicator of T-cell function. This protocol uses the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into the DNA of dividing cells.
Materials:
-
SMX-G
-
PBMCs, freshly isolated
-
RPMI-1640 medium supplemented with 10% autologous human serum
-
Phytohemagglutinin (PHA) (mitogen)
-
[³H]-thymidine
-
96-well round-bottom plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ PBMCs/well in 100 µL of medium in a 96-well round-bottom plate.
-
Compound and Mitogen Addition:
-
Add 50 µL of SMX-G at various concentrations (0.1 µM - 100 µM).
-
Add 50 µL of PHA (at a pre-determined optimal concentration, e.g., 5 µg/mL). Include wells with cells and PHA only (positive control), cells only (negative control), and cells with SMX-G only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
[³H]-thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporated radioactivity as counts per minute (CPM).
Data Analysis: Calculate the Stimulation Index (SI): SI = CPM of (cells + PHA + SMX-G) / CPM of (cells only) Compare the SI of SMX-G treated wells to the SI of the positive control (cells + PHA).
Protocol 4: Quantification of Cytokine Production by ELISA
Objective: To measure the effect of SMX-G on the production of pro-inflammatory (TNF-α, IL-6) and T-cell-related (IL-2) cytokines by PBMCs.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Materials:
-
SMX-G
-
PBMCs
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS) (for TNF-α and IL-6 induction)
-
Phytohemagglutinin (PHA) (for IL-2 induction)
-
Human TNF-α, IL-6, and IL-2 ELISA kits
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed 5 x 10⁵ PBMCs/well in 500 µL of medium in a 24-well plate.
-
Add SMX-G at various concentrations (0.1 µM - 100 µM).
-
For TNF-α and IL-6, stimulate with LPS (e.g., 100 ng/mL).
-
For IL-2, stimulate with PHA (e.g., 5 µg/mL).
-
Include appropriate controls (unstimulated cells, stimulated cells without SMX-G).
-
-
Incubation: Incubate for 24 hours (for TNF-α and IL-6) or 48 hours (for IL-2) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Determine the concentration of each cytokine in the samples by interpolating from the standard curve.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the in vitro effects of SMX-G.
Hypothesized Signaling Pathways
Note: The following diagrams depict signaling pathways that are known to be involved in adverse drug reactions to sulfamethoxazole and its reactive metabolites. The involvement of SMX-G in these pathways is hypothetical and requires experimental validation.
Caption: Hypothesized activation of the NF-κB signaling pathway by SMX-G.
Caption: Hypothesized involvement of SMX-G in the MAPK signaling cascade.
Caption: Overview of apoptosis signaling pathways potentially affected by SMX-G.
Application Notes and Protocols for In Vivo Studies of Sulfamethoxazole N1-Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, undergoes extensive metabolism in vivo. One of the key metabolic pathways is N1-glucuronidation, resulting in the formation of Sulfamethoxazole N1-Glucuronide. This metabolite is of significant interest in drug development and toxicology due to its potential role in the overall pharmacokinetic profile and safety of the parent drug. Understanding the formation and disposition of this metabolite is crucial for accurate assessment of drug efficacy and safety.
This document provides detailed application notes and protocols for studying this compound in various animal models. The information compiled herein is intended to guide researchers in designing and executing robust in vivo studies.
Animal Models
Several animal species have been utilized to study the metabolism and pharmacokinetics of Sulfamethoxazole. The choice of animal model depends on the specific research question, but commonly used species include rats, pigs, and dogs.[1]
Rats: Rats are a common model for initial pharmacokinetic and metabolism studies due to their small size, ease of handling, and well-characterized physiology.
Pigs: Pigs are considered a good model for predicting human drug metabolism and pharmacokinetics due to similarities in their gastrointestinal physiology and metabolic enzyme systems.[1][2][3] Studies have shown that N4-acetylation is a primary metabolic pathway for SMX in pigs.[1][4]
Dogs: Dogs have also been used in pharmacokinetic studies of sulfonamides.[5] It is important to note that dogs have a poor capacity for acetylation, a major metabolic pathway for many sulfonamides in other species.
Data Presentation: Pharmacokinetics of Sulfamethoxazole and its Metabolites
The following tables summarize key pharmacokinetic parameters of Sulfamethoxazole in different animal models. While specific data for this compound is limited in animal studies, data for the parent drug provides essential context for metabolism studies.
Table 1: Pharmacokinetic Parameters of Sulfamethoxazole in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | ~85-90% | [6] |
| Tmax (oral) | 1-4 hours | [6] |
| Elimination Half-life (t½) | ~10 hours | [6] |
| Volume of Distribution (Vd) | 13 L | [6] |
| Protein Binding | ~70% | [6] |
Table 2: Pharmacokinetic Parameters of Sulfamethoxazole in Pigs
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 2.2 - 3.1 hours | [2][3] |
| Clearance (CL) | 0.21 L/h/kg | [2] |
| Volume of Distribution (Vd) | 0.48 L/kg | [2] |
Table 3: Pharmacokinetic Parameters of Sulfamethoxazole in Other Species
| Species | Parameter | Value | Reference |
| Japanese Quail | Elimination Half-life (t½) | 2.89 ± 0.11 hours | [7] |
| Oral Bioavailability | 81% | [7] | |
| Dog | Elimination Half-life (t½) of Sulfadiazine (a related sulfonamide) | 9.9 hours | [5] |
Table 4: Urinary Excretion of Sulfamethoxazole and its Metabolites in Humans (for comparison)
| Compound | % of Dose in Urine (72h) | Reference |
| Free Sulfamethoxazole | ~30% | [6] |
| N4-acetyl-sulfamethoxazole | Remainder of the ~84.5% total recovery | [6] |
| This compound | 9.8 ± 2.6% | [8] |
Experimental Protocols
Protocol 1: Oral Administration of Sulfamethoxazole to Rats for Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profile of Sulfamethoxazole and its N1-glucuronide metabolite following oral administration to rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Sulfamethoxazole
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)[9][10][11]
-
Syringes
-
Animal balance
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dose Preparation: Prepare a suspension of Sulfamethoxazole in the vehicle at the desired concentration. A typical dose for pharmacokinetic studies is 25 mg/kg.[1]
-
Dosing: a. Weigh each rat to determine the exact volume of the dosing suspension to be administered. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[9][11][12] b. Restrain the rat firmly but gently.[9][12] c. Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the insertion length.[10][12] d. Gently insert the gavage needle into the esophagus and deliver the dose slowly.[9][10][11] e. Observe the animal for any signs of distress during and after the procedure.[12]
-
Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Use appropriate anticoagulant (e.g., EDTA or heparin) tubes. c. Process the blood samples by centrifugation to obtain plasma. d. Store plasma samples at -80°C until analysis.
-
Urine and Feces Collection (Optional): a. House rats in individual metabolic cages. b. Collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h). c. Measure the volume of urine and the weight of feces. d. Store samples at -80°C until analysis.
Protocol 2: Intramuscular Administration of Sulfamethoxazole to Pigs
Objective: To investigate the pharmacokinetic profile of Sulfamethoxazole and its N1-glucuronide metabolite following intramuscular injection in pigs.
Materials:
-
Healthy young pigs (e.g., 20-30 kg)
-
Injectable solution of Sulfamethoxazole (often in combination with Trimethoprim)[13][14]
-
Syringes and needles (appropriate gauge for intramuscular injection in pigs)
-
Animal restraint equipment (e.g., snare)
-
Antiseptic solution
Procedure:
-
Animal Handling: Acclimate pigs to handling and restraint procedures to minimize stress.
-
Dose Calculation: Calculate the required dose based on the pig's body weight. A common dose is 1 ml per 10-20 kg body weight for a solution containing 200 mg/ml of Sulfamethoxazole.[13][14]
-
Injection Site: The preferred site for intramuscular injection in pigs is the neck muscle, behind the ear.[15]
-
Administration: a. Restrain the pig securely.[15] b. Clean the injection site with an antiseptic.[15] c. Insert the needle deep into the muscle mass. Aspirate to ensure a blood vessel has not been entered. d. Inject the solution slowly.[15] e. Do not exceed a volume of 3 ml per injection site in larger pigs.[15]
-
Blood Sampling: a. Collect blood samples from a suitable vein (e.g., jugular or ear vein) at predetermined time points. b. Process and store plasma samples as described in Protocol 1.
Protocol 3: Analysis of Sulfamethoxazole and this compound in Plasma and Urine by HPLC-MS/MS
Objective: To quantify the concentrations of Sulfamethoxazole and its N1-glucuronide metabolite in biological samples.
Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C18 or similar reversed-phase HPLC column
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - HPLC grade
-
Ultrapure water
-
Internal Standard (IS) (e.g., a structurally similar sulfonamide or a stable isotope-labeled analog)
-
Plasma and urine samples from the in vivo study
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ACN containing the internal standard to precipitate proteins.[16][17]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the HPLC-MS/MS system.[19]
Sample Preparation (Urine):
-
Thaw urine samples on ice.
-
Centrifuge the urine samples to remove any particulate matter.
-
Dilute the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase containing the internal standard.[18]
-
Vortex and inject an aliquot into the HPLC-MS/MS system.
HPLC-MS/MS Conditions (Example):
-
HPLC Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, and then returning to the initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min[19]
-
Injection Volume: 5 µL[19]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Sulfamethoxazole: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.
Mandatory Visualizations
Metabolic Pathway of Sulfamethoxazole
Caption: Metabolic pathways of Sulfamethoxazole.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic studies.
References
- 1. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of sulfadimethoxine and sulfamethoxazole in combination with trimethoprim after oral single- and multiple-dose administration to healthy pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of a sulphamethoxazole/trimethoprim formulation in pigs after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of trimethoprim and sulfadiazine in the dog: urine concentrations after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics of sulphamethoxazole and trimethoprim administered intravenously and orally to Japanese quails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. ouv.vt.edu [ouv.vt.edu]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. goovetvn.com [goovetvn.com]
- 14. interchemie.com [interchemie.com]
- 15. research.vt.edu [research.vt.edu]
- 16. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sulfamethoxazole N1-Glucuronide Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Sulfamethoxazole N1-Glucuronide in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound is primarily influenced by pH, temperature, and the solvent composition. Like many glucuronide conjugates, it is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions and accelerated by elevated temperatures.
Q2: What is the most common degradation pathway for this compound?
The most common degradation pathway is the hydrolysis of the N-glucuronide bond, which results in the formation of the parent drug, Sulfamethoxazole, and glucuronic acid. This reaction is particularly relevant under acidic conditions.[1] While N4-glucuronides are known to be easily hydrolyzed by acid at room temperature, similar caution should be exercised with the N1-glucuronide.[1]
Q3: What are the recommended storage conditions for stock solutions of this compound?
For long-term storage, it is recommended to keep stock solutions of this compound at -20°C.[2] For short-term storage, room temperature may be acceptable, but the duration should be minimized.[2] The compound is also noted to be hygroscopic, so it should be stored in a dry environment.
Q4: How does pH impact the stability of this compound?
While specific data for the N1-glucuronide is limited, studies on the parent drug, Sulfamethoxazole, show that its degradation is pH-dependent.[3][4][5] Generally, for glucuronide metabolites, neutral pH conditions (around pH 6-8) are recommended to minimize hydrolysis. Both acidic and alkaline conditions can increase the rate of degradation.
Q5: Can temperature fluctuations during experiments affect the stability of my samples?
Yes, elevated temperatures can significantly accelerate the degradation of this compound. It is crucial to maintain consistent and cool temperatures (e.g., on ice) during sample processing and analysis to minimize degradation. Studies on Sulfamethoxazole have shown that its degradation rate increases with temperature.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high levels of Sulfamethoxazole in my sample. | Hydrolysis of this compound back to the parent drug. | - Ensure your sample pH is neutral (6-8).- Keep samples on ice or at refrigerated temperatures during processing.- Analyze samples as quickly as possible after preparation.- Consider using a stabilizer if compatible with your analytical method. |
| Inconsistent results between replicate samples. | Variable degradation due to differences in handling time or temperature exposure. | - Standardize sample handling procedures to ensure consistent timing and temperature control for all samples.- Prepare samples in smaller batches to minimize the time each sample is at room temperature. |
| Loss of analyte during long-term storage. | Improper storage conditions leading to degradation. | - Store stock solutions and samples at -20°C or below for long-term storage.[2]- Ensure storage containers are tightly sealed to prevent moisture absorption, as the compound can be hygroscopic. |
| Low recovery of this compound from biological matrices. | Enzymatic degradation by β-glucuronidases present in the matrix. | - Immediately acidify or basify the sample after collection to inactivate enzymes, being mindful of the pH stability of the analyte.- Alternatively, add a β-glucuronidase inhibitor to the sample immediately after collection. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound in a specific solution (e.g., buffer, biological matrix).
1. Materials:
- This compound reference standard
- Sulfamethoxazole reference standard
- High-purity water
- Buffers at various pH values (e.g., pH 3, 5, 7, 9)
- HPLC-grade acetonitrile and methanol
- Formic acid or other appropriate mobile phase modifier
- HPLC or UHPLC system with UV or MS detector
- Calibrated pH meter
- Temperature-controlled incubator or water bath
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and store at -20°C.
- Prepare working solutions by diluting the stock solution in the test buffers or matrices to the desired final concentration.
3. Stability Study Design:
- Aliquot the working solutions into separate vials for each time point and temperature condition.
- Temperature: Test at a minimum of three temperatures: refrigerated (4°C), room temperature (25°C), and an elevated temperature (e.g., 40°C).
- Time Points: Analyze samples at initial time (t=0) and at several subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
- Controls: Include a control sample of Sulfamethoxazole to monitor its stability under the same conditions. Also, include a "t=0" sample that is immediately frozen and analyzed at the end of the study to serve as a baseline.
4. Sample Analysis:
- At each time point, retrieve the designated vials, quench any further degradation by adding an equal volume of cold acetonitrile, and mix.
- Centrifuge the samples to precipitate any proteins.
- Analyze the supernatant by a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products, primarily Sulfamethoxazole.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
- Plot the percentage remaining versus time for each condition.
- Determine the degradation kinetics (e.g., first-order) and calculate the degradation rate constant (k) and half-life (t½).
Data Presentation
Table 1: Recommended pH and Temperature Conditions for Handling this compound Solutions
| Condition | Recommendation | Rationale |
| pH | 6.0 - 8.0 | Minimizes acid and base-catalyzed hydrolysis. |
| Short-term Storage (<24h) | 2 - 8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Long-term Storage (>24h) | -20°C or below | Ensures long-term stability by significantly reducing molecular motion and chemical reactions.[2] |
| Sample Processing | On ice | Minimizes degradation during experimental procedures. |
Table 2: Stability of Sulfamethoxazole at Different Temperatures and pH (Data for Parent Drug)
This table provides an indication of the stability of the primary degradation product. The degradation of Sulfamethoxazole was found to follow pseudo-first-order kinetics.[3][4][5]
| Temperature (°C) | pH | % Remaining after 72 hours |
| 25 | 7 | ~90% |
| 37 | 7 | ~80% |
| 50 | 7 | ~60% |
| 60 | 7 | ~45% |
| 25 | 3 | ~85% |
| 25 | 10 | ~75% |
Data is extrapolated from figures in Khanum et al. (2011) and is for illustrative purposes.[3][4][5]
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound via hydrolysis.
References
Technical Support Center: Sulfamethoxazole N1-Glucuronide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Sulfamethoxazole N1-Glucuronide.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Problem: Low or No Product Yield in Chemical Synthesis
| Potential Cause | Recommended Solution |
| Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Extend the reaction time or cautiously increase the temperature if the starting material is still present. |
| Moisture in reaction: Glycosyl halides are sensitive to moisture, leading to hydrolysis of the donor. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor activation of glycosyl donor: Inefficient promoter (e.g., silver salt) in a Koenigs-Knorr type reaction. | Use freshly prepared, high-purity silver carbonate or silver oxide. Consider alternative promoters like silver triflate or mercury(II) cyanide for improved reactivity.[2] |
| Steric hindrance: The sulfonamide nitrogen of sulfamethoxazole may be sterically hindered. | Optimize the reaction solvent and temperature. In some cases, a different synthetic strategy or enzymatic synthesis may be more effective. |
| Side reactions: Formation of orthoesters or other byproducts can consume starting materials.[3] | Adjust the reaction conditions, such as temperature and the nature of the promoter, to disfavor the formation of these byproducts. |
Problem: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| High polarity of the product: this compound is highly polar, making it challenging to separate from polar impurities and retain on reverse-phase columns. | Utilize a highly aqueous mobile phase in reverse-phase HPLC. Consider using a column with a polar-embedded stationary phase for better retention of polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative. |
| Co-elution with starting materials or byproducts: Similar polarities of the product and impurities. | Optimize the HPLC gradient to improve separation.[4] Employing a different stationary phase (e.g., C8 instead of C18) or changing the mobile phase pH can alter selectivity.[5] |
| Product degradation during purification: N-glucuronides can be labile, especially under acidic conditions.[6] | Maintain a neutral or slightly basic pH during purification if possible. Avoid prolonged exposure to strong acids. |
| Sample overloading on preparative HPLC: Leads to poor peak shape and inefficient separation. | Perform a loading study to determine the optimal sample concentration and injection volume for the chosen column. |
Frequently Asked Questions (FAQs)
Synthesis
-
What are the main challenges in the chemical synthesis of this compound? The primary challenges include the moisture sensitivity of the reactants, potential for side reactions like orthoester formation, and achieving good yields due to the steric hindrance and electronic properties of the sulfonamide nitrogen.[3][7]
-
Which chemical synthesis method is commonly used for N-glucuronidation? The Koenigs-Knorr reaction and its modifications are frequently employed for synthesizing glucuronides. This method typically involves the reaction of a glycosyl halide with the aglycone in the presence of a promoter like a silver or mercury salt.[2][3]
-
Is enzymatic synthesis a viable alternative? Yes, enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) can be a highly specific alternative, often yielding the desired product with high stereoselectivity and fewer byproducts. However, this method may require specialized enzymes and careful optimization of reaction conditions.
-
How can I monitor the progress of the synthesis reaction? Thin Layer Chromatography (TLC) is a convenient method to monitor the disappearance of starting materials and the appearance of the product.[1] A suitable solvent system will show a clear separation between the sulfamethoxazole starting material and the more polar glucuronide product.
Purification
-
What is the recommended method for purifying this compound? Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for purifying polar metabolites like this compound.[8]
-
What are typical HPLC conditions for the purification of this compound? A C18 or C8 column with a mobile phase gradient of water and acetonitrile or methanol is a good starting point. The addition of a buffer, such as ammonium acetate or ammonium formate, can improve peak shape and resolution.[9]
-
My product appears to be degrading during purification. What can I do? N-glucuronides can be susceptible to hydrolysis, particularly under acidic conditions.[6] Ensure your mobile phase is not strongly acidic. If possible, work at neutral or slightly basic pH and keep samples cool.
Characterization
-
How can I confirm the identity and purity of my synthesized this compound? The identity of the compound can be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[8] Purity is typically assessed by analytical HPLC with UV detection.[4]
Experimental Protocols
1. Chemical Synthesis of this compound (Koenigs-Knorr Method)
Disclaimer: This is a generalized protocol based on the Koenigs-Knorr reaction and may require optimization.
Materials:
-
Sulfamethoxazole
-
Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl donor)
-
Silver (I) carbonate
-
Anhydrous dichloromethane (DCM)
-
Anhydrous methanol
-
Sodium methoxide solution
-
Dowex 50WX8 (H+ form) resin
-
TLC plates (silica gel 60 F254)
Procedure:
-
Glycosylation:
-
Dissolve sulfamethoxazole in anhydrous DCM under an inert atmosphere.
-
Add silver (I) carbonate to the solution.
-
Slowly add a solution of methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate in anhydrous DCM to the mixture at room temperature.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 1:1).
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.
-
Wash the Celite pad with DCM.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude protected glucuronide.
-
-
Deprotection:
-
Dissolve the crude protected glucuronide in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the deprotection is complete, neutralize the reaction mixture with Dowex 50WX8 (H+ form) resin.
-
Filter the resin and evaporate the solvent to yield the crude this compound.
-
2. Purification by Preparative RP-HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase:
-
A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
B: Acetonitrile or methanol
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Filter the sample solution through a 0.45 µm filter.
-
Set up a gradient elution method (e.g., 5-95% B over 30 minutes).
-
Inject the sample onto the column.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and lyophilize to obtain the purified this compound.
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, identification and determination of sulfamethoxazole and its known metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. historymedjournal.com [historymedjournal.com]
Technical Support Center: Optimizing LC-MS/MS Parameters for Sulfamethoxazole N1-Glucuronide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Sulfamethoxazole N1-Glucuronide.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Poor Peak Shape or Low Intensity for this compound
Possible Causes and Solutions:
-
Suboptimal Mobile Phase pH: The ionization efficiency of this compound is pH-dependent.
-
Solution: Ensure the mobile phase is acidic, typically by adding 0.1% formic acid or acetic acid. This promotes protonation and enhances signal in positive ion mode.
-
-
Inappropriate Column Chemistry: While C18 columns are widely used, alternative chemistries may provide better retention and peak shape for this polar metabolite.
-
Solution: Consider using a Biphenyl or a Polar C18 column, which can offer different selectivity and improved retention for polar and aromatic compounds.
-
-
In-source Fragmentation: Glucuronide metabolites are susceptible to fragmentation in the ion source, leading to a decreased signal for the precursor ion.
Issue 2: Inaccurate Quantification of Sulfamethoxazole due to Interference from N1-Glucuronide
Possible Cause and Solution:
-
Co-elution and In-source Fragmentation: this compound can lose its glucuronide moiety (-176 Da) in the ion source, generating an ion with the same mass-to-charge ratio (m/z) as the protonated Sulfamethoxazole (m/z 254.1). If the two compounds are not chromatographically separated, this will lead to an overestimation of the parent drug concentration.
-
Solution 1: Chromatographic Separation: Develop a gradient elution method that effectively separates Sulfamethoxazole from its N1-Glucuronide metabolite. A longer, shallower gradient may be necessary.
-
Solution 2: MS Parameter Optimization: Minimize in-source fragmentation by reducing the cone voltage (fragmentor voltage). This will decrease the formation of the interfering m/z 254.1 ion from the glucuronide.[1][2]
-
Issue 3: High Background Noise or Matrix Effects
Possible Causes and Solutions:
-
Insufficient Sample Cleanup: Biological matrices such as plasma, urine, and tissue can contain endogenous components that interfere with the analysis.
-
Solution 1: Protein Precipitation (PPT): For a quick and simple cleanup, precipitate proteins with a solvent like acetonitrile or methanol.
-
Solution 2: Solid-Phase Extraction (SPE): For a more thorough cleanup, use an appropriate SPE cartridge. Polymeric reversed-phase cartridges are often effective for extracting sulfonamides and their metabolites.
-
-
Mobile Phase Contamination: Impurities in the mobile phase can contribute to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and additives.
-
Frequently Asked Questions (FAQs)
General Questions
-
What is the molecular weight and chemical formula of this compound?
-
The molecular weight is 429.4 g/mol , and the chemical formula is C16H19N3O9S.[3]
-
LC Parameters
-
What type of LC column is recommended for the analysis of Sulfamethoxazole and its N1-Glucuronide?
-
What mobile phases are typically used?
-
A common mobile phase combination is 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B). The acidic modifier is crucial for good ionization in positive ESI mode.
-
MS/MS Parameters
-
What are the recommended MRM transitions for this compound?
-
The protonated precursor ion ([M+H]+) for this compound is m/z 430.1. A primary product ion results from the neutral loss of the glucuronide moiety, leading to the Sulfamethoxazole aglycone at m/z 254.1. Other product ions of the aglycone can also be monitored for confirmation.
-
-
How can I optimize the collision energy and fragmentor voltage for this compound?
-
Fragmentor/Cone Voltage: This is a critical parameter for glucuronides. Start with a low voltage to minimize in-source fragmentation and infuse the analyte to find the voltage that maximizes the precursor ion intensity without significant fragmentation.[1][2]
-
Collision Energy: Infuse the precursor ion (m/z 430.1) and ramp the collision energy to determine the value that yields the highest intensity for the desired product ion (e.g., m/z 254.1).
-
Quantitative Data Summary
Table 1: Recommended LC Parameters for Sulfamethoxazole and this compound
| Parameter | Recommendation | Notes |
| Column | C18, Biphenyl, or Polar C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Biphenyl columns may offer enhanced retention and selectivity for the glucuronide.[4][5][6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water | Use LC-MS grade reagents. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks. |
| Flow Rate | 0.2 - 0.5 mL/min | Dependent on column dimensions. |
| Column Temp. | 30 - 40 °C | To ensure reproducible retention times. |
| Injection Vol. | 2 - 10 µL | Dependent on sample concentration and sensitivity requirements. |
Table 2: MS/MS Parameters for Sulfamethoxazole and this compound (Positive ESI)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Fragmentor/Cone Voltage (V) | Collision Energy (eV) |
| Sulfamethoxazole | 254.1 | 156.0 | 108.0 | ~100-120 | ~10-15 |
| This compound | 430.1 | 254.1 | 156.0 | Start low (~60-80) and optimize | Optimize for transition 430.1 -> 254.1 |
Note: The provided MS/MS parameters are starting points and should be optimized for your specific instrument and experimental conditions.
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Configure the HPLC/UHPLC system with the chosen column and mobile phases as described in Table 1.
-
Gradient Program:
-
Start with a high aqueous composition (e.g., 95% A) to retain the polar glucuronide.
-
Implement a linear gradient to increase the organic composition (B) to elute Sulfamethoxazole.
-
Include a column wash with a high percentage of B and a re-equilibration step at the initial conditions.
-
-
MS System:
-
Set up the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Create an acquisition method with the MRM transitions for Sulfamethoxazole and this compound as indicated in Table 2.
-
Optimize source parameters (e.g., gas temperatures, gas flows, capillary voltage) according to the instrument manufacturer's recommendations.
-
-
Injection: Inject the prepared samples and standards.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for inaccurate Sulfamethoxazole (SMX) quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.com [phenomenex.com]
- 6. chromtech.net.au [chromtech.net.au]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Bioanalysis of Sulfamethoxazole N1-Glucuronide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Sulfamethoxazole N1-Glucuronide and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound, a polar metabolite, matrix components from biological samples like plasma, urine, or tissue homogenates can interfere with the ionization process in the mass spectrometer source.[3] This interference can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and toxicological data.[2]
Q2: What are the primary causes of matrix effects in LC-MS/MS bioanalysis?
A2: The most common sources of matrix effects are endogenous components of the biological sample, such as phospholipids, salts, and proteins, that are not completely removed during sample preparation.[3] Exogenous sources can include dosing vehicles, anticoagulants, and co-administered drugs.[1] For polar analytes like this compound, ion suppression is a frequent issue, especially when using electrospray ionization (ESI).[3]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. It is particularly useful during method development.[3]
-
Post-extraction Spike Analysis: This quantitative method is considered the "gold standard." It involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. This allows for the calculation of a Matrix Factor (MF).[1]
Q4: What is a Matrix Factor (MF) and how is it interpreted?
A4: The Matrix Factor (MF) is a quantitative measure of the matrix effect, calculated as the ratio of the analyte peak area in the presence of the matrix (post-extraction spike) to the peak area in a neat solvent.
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
An MF value between 0.8 and 1.2 is often considered acceptable, but consistency across different lots of the biological matrix is crucial.
Troubleshooting Guide
Issue: I am observing significant ion suppression for this compound.
-
Q: What are the likely culprits for ion suppression of a polar metabolite like this glucuronide?
-
A: The most probable causes are co-eluting endogenous polar compounds from the biological matrix, such as glycerophosphocholines and other phospholipids, that are not efficiently removed during sample preparation. Salts and other small polar molecules can also contribute significantly to ion suppression in ESI.[3]
-
-
Q: How can I modify my sample preparation to reduce this suppression?
-
A: Simple protein precipitation (PPT) is often insufficient for removing phospholipids.[3] Consider more rigorous sample cleanup techniques:
-
Liquid-Liquid Extraction (LLE): Can be effective, but optimization is needed to ensure efficient extraction of the polar glucuronide metabolite.
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup. A mixed-mode or a hydrophilic-lipophilic balanced (HLB) SPE sorbent could be effective for retaining Sulfamethoxazole and its polar metabolites while washing away interfering matrix components.
-
Phospholipid Depletion Plates: These specialized plates are designed to specifically remove phospholipids from the sample extract and can be very effective.
-
-
Issue: My results show high variability between different plasma/urine lots.
-
Q: What could be causing this inter-lot variability?
-
A: The composition of biological matrices can vary significantly between individuals or lots. This variability can lead to different degrees of matrix effects, impacting the accuracy and precision of your results.[2]
-
-
Q: How can I mitigate this problem?
-
A: The most effective strategy is to use a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus compensating for the variability. If a specific SIL-IS for the metabolite is unavailable, a SIL-IS of the parent drug (Sulfamethoxazole) may be used, but its ability to track the metabolite's matrix effect must be thoroughly validated.
-
Issue: Poor recovery of this compound during sample extraction.
-
Q: My sample preparation method gives good recovery for the parent drug, Sulfamethoxazole, but not for the N1-Glucuronide. Why?
-
A: this compound is significantly more polar than the parent drug due to the addition of the glucuronic acid moiety. An extraction method optimized for a less polar compound, like many LLE or reversed-phase SPE protocols, may not efficiently recover a highly polar metabolite.
-
-
Q: What adjustments can I make to my extraction protocol?
-
A: For LLE, you may need to use a more polar extraction solvent or adjust the pH to ensure the glucuronide is in a neutral form if possible, though this is often difficult. For SPE, consider using a sorbent with hydrophilic retention properties or an anion exchange mechanism to capture the carboxylic acid group of the glucuronide. Ensure your elution solvent is strong enough to desorb the polar metabolite from the SPE cartridge.
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Pros | Cons for this compound |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent (e.g., acetonitrile). | Simple, fast, and inexpensive. | Ineffective at removing phospholipids and salts, which are major sources of matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Recovery of the highly polar N1-Glucuronide can be low and method development can be time-consuming. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides a very clean extract, reducing matrix effects. | More complex and costly than PPT or LLE; requires careful method development. |
| Phospholipid Depletion | Specific removal of phospholipids using specialized plates or cartridges. | Very effective at removing a key source of ion suppression. | Adds an extra step and cost to the sample preparation process. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma). After the final evaporation step, spike the analyte and IS into the reconstituted blank matrix extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before extraction.
-
-
Analyze Samples: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean peak area of Set B / Mean peak area of Set A) * 100
-
Recovery (RE %): (Mean peak area of Set C / Mean peak area of Set B) * 100
-
Process Efficiency (PE %): (Mean peak area of Set C / Mean peak area of Set A) * 100
-
-
Evaluate Results: Assess the MF for ion suppression/enhancement and the consistency across the different matrix lots. The coefficient of variation (%CV) of the IS-normalized MF should be ≤15%.
Protocol 2: General LC-MS/MS Method for Sulfamethoxazole and its Metabolites
This is a general starting protocol and must be optimized for your specific instrumentation and application.
-
Sample Preparation (using SPE): a. Pre-treat 100 µL of plasma with a suitable buffer. b. Condition an HLB SPE plate/cartridge with methanol followed by water. c. Load the pre-treated sample onto the SPE plate. d. Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. e. Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile). f. Evaporate the eluate to dryness under a stream of nitrogen. g. Reconstitute in the mobile phase.
-
LC Conditions:
-
Column: A C18 column (e.g., 2.1 x 50 mm, <3 µm) is a common choice.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.[4][5]
-
Gradient: A gradient from low to high organic mobile phase over several minutes to separate the polar N1-Glucuronide from the parent drug and other less polar metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min.[5]
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the glucuronide to detect the deprotonated molecule [M-H]⁻, and positive mode for the parent drug [M+H]⁺.
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be optimized by infusing pure standards of Sulfamethoxazole and, if available, this compound.
-
Visualizations
Caption: Bioanalytical method development workflow.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Overview of sample preparation techniques.
References
- 1. This compound | C16H19N3O9S | CID 75213081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Trimethoprim and Sulfamethoxazole - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor peak shape of Sulfamethoxazole N1-Glucuronide in HPLC"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the High-Performance Liquid Chromatography (HPLC) analysis of Sulfamethoxazole N1-Glucuronide, with a specific focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape challenging in HPLC?
A1: this compound is a major metabolite of the antibiotic sulfamethoxazole.[1] Its chemical structure includes a sulfonamide group, an aromatic amine, and a glucuronic acid moiety. This combination of acidic (glucuronic acid, pKa ~3.2) and weakly acidic (sulfonamide, pKa ~5.7) functional groups, along with a basic amine, makes its ionization state highly dependent on the mobile phase pH.[2] Poor peak shape often arises when the analyte exists in multiple ionic forms simultaneously during the chromatographic run, leading to tailing or broadening.
Q2: What is the ideal mobile phase pH for analyzing this compound?
A2: The optimal pH is one that ensures the analyte is in a single, stable ionic state. For a complex molecule like this, a common strategy is to work at a low pH (e.g., pH 2.5-3.0). At this pH, the carboxylic acid of the glucuronide moiety is protonated (neutral), minimizing strong secondary interactions with the stationary phase.[3] This also helps to suppress the ionization of residual silanol groups on the silica-based column packing, which can cause peak tailing.[4]
Q3: Which type of HPLC column is most suitable?
A3: A reversed-phase C18 column is a common starting point for the analysis of sulfamethoxazole and its metabolites.[5][6][7] However, given the high polarity of the glucuronide group, retention might be limited. If the analyte elutes too early, consider using a column with a polar-embedded stationary phase or a lower percentage of organic solvent in the mobile phase. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative.[8]
Q4: My sample is dissolved in DMSO, but I am seeing peak distortion. Why?
A4: Injecting a sample dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, like 100% DMSO or acetonitrile, can cause poor peak shape, including splitting and broadening.[9] Whenever feasible, the sample should be dissolved in the initial mobile phase composition or a weaker solvent to ensure proper focusing on the column head.[4]
Troubleshooting Guide: Poor Peak Shape
This guide addresses common peak shape abnormalities encountered during the analysis of this compound and provides systematic solutions.
Problem 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is drawn out.
| Possible Cause | Recommended Solution |
| Secondary Silanol Interactions | Residual, un-capped silanol groups on the silica stationary phase can interact with the analyte. Lower the mobile phase pH to 2.5-3.0 with an acid like formic acid or phosphoric acid to suppress silanol activity.[3] |
| Analyte in Multiple Ionic States | The mobile phase pH is too close to the analyte's pKa values, causing a mixed population of ionized and non-ionized species. Adjust the pH to be at least 1.5-2 units away from the pKa of the glucuronic acid (~3.2). |
| Column Contamination | Strongly retained impurities from previous injections can bind to the column's active sites. Wash the column with a strong solvent (e.g., isopropanol, followed by hexane, then back to isopropanol before re-equilibrating with your mobile phase).[3] |
| Metal Contamination | Trace metals in the sample, mobile phase, or HPLC system can chelate with the analyte. Add a small amount of a chelating agent like EDTA to the mobile phase. |
Problem 2: Peak Fronting
Peak fronting is characterized by an asymmetrical peak where the leading edge is sloped.
| Possible Cause | Recommended Solution |
| Column Overload | Too much sample mass has been injected onto the column. Reduce the injection volume or dilute the sample.[9] |
| Poor Sample Solubility | The analyte is precipitating on the column because the mobile phase is a weaker solvent than the sample diluent. Ensure the sample is fully dissolved in a solvent compatible with, or weaker than, the mobile phase. |
| Column Degradation (Void) | A void or channel has formed at the column inlet.[3] This can be confirmed by a sudden drop in backpressure. Reverse the column and flush with a strong solvent. If the problem persists, the column may need to be replaced. |
Problem 3: Split or Double Peaks
A single analyte peak appears as two or more distinct peaks.
| Possible Cause | Recommended Solution |
| Partially Clogged Column Frit | Particulates from the sample or mobile phase have blocked the inlet frit, causing an uneven flow path. Back-flush the column. Always filter samples and mobile phases through a 0.45 µm or 0.22 µm filter.[5] |
| Injection Solvent Incompatibility | The sample is dissolved in a much stronger solvent than the mobile phase (e.g., 100% Acetonitrile into a 10% Acetonitrile mobile phase).[9] Re-dissolve the sample in the initial mobile phase. |
| Column Void or Channeling | A void at the head of the column can split the sample band as it enters the stationary phase.[3][10] Replace the column or, if possible, top up the packing material. |
Experimental Protocols & Data
Analyte Properties (Sulfamethoxazole - Parent Drug)
While specific experimental data for the N1-Glucuronide is proprietary, the properties of the parent drug provide a useful reference. The addition of the glucuronide group significantly increases polarity and adds a carboxylic acid functional group.
| Property | Value (Sulfamethoxazole) | Expected Impact on N1-Glucuronide |
| Molecular Weight | 253.28 g/mol [11] | Increases to 429.4 g/mol |
| Aqueous Solubility | 610 mg/L (at 37 °C)[11] | Significantly higher |
| pKa | ~5.7 (sulfonamide) | Adds a second acidic pKa (~3.2) from the carboxylic acid |
Example HPLC Method Protocol (Starting Point)
This protocol is a suggested starting point for method development. Optimization will be required.
-
Column: C18 reversed-phase, 100 mm x 2.1 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Ramp to 40% B
-
8-9 min: Ramp to 95% B
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm.
-
Sample Preparation: Dissolve the sample in a mixture of Water:Acetonitrile (95:5) to a final concentration of ~10 µg/mL. Filter through a 0.22 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Analyte Ionization vs. Mobile Phase pH
Caption: Relationship between mobile phase pH and analyte ionization state.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. ijrpb.com [ijrpb.com]
- 6. journals.umt.edu.pk [journals.umt.edu.pk]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Hydrolysis of Sulfamethoxazole N1-Glucuronide
Welcome to the technical support center for the analysis of Sulfamethoxazole following the enzymatic hydrolysis of its N1-Glucuronide metabolite. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and validated protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is enzymatic hydrolysis required for the analysis of Sulfamethoxazole N1-Glucuronide?
A1: In biological matrices like urine, drugs and their metabolites are often conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[1][2] This process, known as glucuronidation, can mask the target analyte or suppress its ionization during mass spectrometry analysis.[3] Enzymatic hydrolysis with β-glucuronidase cleaves the glucuronide conjugate, releasing the parent drug (Sulfamethoxazole) for accurate detection and quantification by methods like LC-MS/MS.[1][4]
Q2: Are there specific challenges associated with hydrolyzing an N-glucuronide like this compound?
A2: Yes, N-glucuronides can be more resistant to enzymatic hydrolysis compared to O-glucuronides. This may necessitate more rigorous experimental conditions, such as higher concentrations of a robust enzyme, longer incubation periods, or carefully optimized pH and temperature to ensure complete cleavage.[5] It is crucial to validate the hydrolysis efficiency specifically for N-glucuronides to avoid underestimation of the analyte.
Q3: Which type of β-glucuronidase enzyme is best for this application?
A3: Various β-glucuronidases are available from sources like Helix pomatia, abalone, bovine liver, and recombinant E. coli.[2][6] Recombinant enzymes are often preferred as they can offer higher purity, faster reaction times, and greater resistance to common inhibitors found in urine.[7][8][9] However, the optimal enzyme can be analyte-specific.[3] It is recommended to perform a preliminary evaluation of different enzymes to determine the most efficient one for this compound under your specific matrix conditions.
Q4: What is the difference between enzymatic and chemical hydrolysis?
A4: Enzymatic hydrolysis uses a β-glucuronidase enzyme for targeted cleavage of the glucuronide bond under relatively mild conditions (e.g., specific pH and temperature).[10] Chemical hydrolysis typically employs strong acids or bases. While often faster, chemical methods are less specific and can lead to the degradation of the target analyte, which is a significant concern for accurate quantification.[10]
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic hydrolysis of this compound.
Q5: I am observing low or no recovery of Sulfamethoxazole after hydrolysis. What are the potential causes?
A5: Low recovery is a common issue that can stem from several factors:
-
Incomplete Hydrolysis: The N-glucuronide bond of Sulfamethoxazole may be particularly stable.
-
Solution: Increase the enzyme concentration (units per microliter of sample), extend the incubation time, or optimize the incubation temperature.[5] Ensure the pH of the reaction mixture is optimal for your chosen enzyme.
-
-
Enzyme Inhibition: Biological samples, especially urine, contain endogenous substances that can inhibit β-glucuronidase activity.[11]
-
Sub-optimal pH: Enzyme activity is highly dependent on pH. The pH of urine samples can vary widely (from 4.5 to 8.0).[11]
-
Solution: Use a sufficiently concentrated buffer to bring all samples to the optimal pH for the enzyme. Verify the final pH of a representative sample-buffer mixture.[13]
-
-
Analyte Degradation: Prolonged incubation at elevated temperatures can sometimes lead to the degradation of the parent drug.[10]
-
Solution: Evaluate the stability of Sulfamethoxazole under your hydrolysis conditions by incubating a known standard without the glucuronide and measuring its recovery.
-
Q6: My results show high variability between replicate samples. What could be the cause?
A6: High variability often points to inconsistencies in sample preparation or matrix effects.
-
Inconsistent pH: As mentioned, variable urine pH can lead to different hydrolysis efficiencies across samples.
-
Solution: Ensure robust and consistent buffering of all samples, controls, and calibrators.[13]
-
-
Inconsistent Enzyme Activity: Improper storage or handling can lead to a loss of enzyme activity.
-
Solution: Store the enzyme according to the manufacturer's instructions. Ensure the enzyme is well-mixed before pipetting and that the same batch is used for an entire analytical run.[14]
-
-
Matrix Effects in LC-MS/MS: Components of the biological matrix can interfere with the ionization of Sulfamethoxazole in the mass spectrometer.
Q7: How do I properly set up a hydrolysis control to verify the reaction efficiency?
A7: A hydrolysis control is essential to ensure the enzyme is working correctly.
-
Solution: Prepare a quality control (QC) sample by spiking a known concentration of this compound into a blank matrix (e.g., drug-free urine). This QC should be processed and analyzed alongside your unknown samples. The concentration of the resulting free Sulfamethoxazole should match the expected theoretical concentration upon complete hydrolysis.[1] It is often recommended to test this at the upper end of the linear range, as hydrolysis efficiency can decrease at higher substrate concentrations.[1]
Data Summary Tables
Table 1: Comparison of Common β-Glucuronidase Enzyme Sources
| Enzyme Source | Typical Optimal pH | Typical Optimal Temperature | Key Characteristics |
| Recombinant (E. coli) | 6.5 - 8.0[13] | Room Temp to 55°C[8][17] | High purity, fast-acting (some allow "flash hydrolysis" in 5-15 min), high resistance to inhibitors.[8][11] |
| Helix pomatia | 4.5 - 5.0 | 37°C | Contains both β-glucuronidase and sulfatase activity. Can be less efficient and require very long incubation times (e.g., 24 hours).[5][7] |
| Abalone | 4.5[13] | 55°C - 65°C[6] | Generally effective and economical, but can be susceptible to inhibitors and may show lower efficiency for certain glucuronides compared to recombinant enzymes.[2][13] |
| Bovine Liver | 6.0 - 6.5 | 37°C | Has been used extensively for steroid glucuronides, but may have lower activity for other drug classes compared to other sources. |
Table 2: Quantitative Parameters for Hydrolysis Optimization
| Parameter | Range / Condition | Recommendation & Rationale |
| Enzyme Concentration | 15 - 36+ units/µL urine | N-glucuronides may require higher concentrations. Start with the manufacturer's recommendation and optimize upwards if recovery is low.[5] |
| Incubation Time | 5 minutes - 24 hours | Highly dependent on enzyme type. Recombinant enzymes can be very fast (5-30 min).[8] Others, like H. pomatia, may need 4-24 hours.[5] |
| Incubation Temperature | Room Temp (20°C) - 65°C | Follow the enzyme-specific optimum. Higher temperatures can increase reaction rate but may risk analyte degradation if excessive.[6][10] |
| Sample Dilution | 1:1 to 1:4 (Sample:Buffer) | A minimum 3-fold dilution is recommended to normalize pH and reduce the concentration of potential inhibitors from the matrix.[3][12] |
Experimental Protocols & Visualizations
Protocol: Enzymatic Hydrolysis and SPE Cleanup
This protocol provides a general workflow. It is critical to validate and optimize these parameters for your specific laboratory conditions and instrumentation.
1. Materials & Reagents
-
β-Glucuronidase enzyme (recombinant recommended)
-
Buffer solution (e.g., 100 mM ammonium acetate, pH adjusted to enzyme optimum)
-
Sulfamethoxazole and this compound analytical standards
-
Sulfamethoxazole stable isotope-labeled internal standard (e.g., Sulfamethoxazole-d4)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Deionized Water
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB)[15]
2. Sample & Standard Preparation
-
Centrifuge biological samples (e.g., 2 mL urine) to pellet any precipitates.
-
Prepare a working solution of the internal standard (IS).
-
Prepare calibrators and quality controls by spiking known amounts of this compound into a blank matrix.
3. Enzymatic Hydrolysis Procedure
-
To a clean microcentrifuge tube, add 100 µL of the sample supernatant, calibrator, or QC.
-
Add 200 µL of buffer solution.
-
Add 10 µL of the IS working solution.
-
Vortex briefly.
-
Add the optimized amount of β-glucuronidase enzyme (e.g., 10 µL).
-
Vortex gently to mix.
-
Incubate at the optimized temperature for the determined duration (e.g., 55°C for 30 minutes).
4. Post-Hydrolysis Sample Cleanup (SPE)
-
Stop the reaction by adding 500 µL of 4% phosphoric acid in water.[6]
-
Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum or nitrogen.
-
Elute the analyte with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition for LC-MS/MS analysis.
Caption: Diagram 1: General workflow for hydrolysis and analysis.
Caption: Diagram 2: Cleavage of the N1-Glucuronide conjugate.
Caption: Diagram 3: Troubleshooting flowchart for low analyte recovery.
References
- 1. Considerations When Performing Enzyme Hydrolysis for Drugs of Abuse Analysis by LC-MS/MS [restek.com]
- 2. covachem.com [covachem.com]
- 3. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
- 5. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 8. msacl.org [msacl.org]
- 9. mdpi.com [mdpi.com]
- 10. myadlm.org [myadlm.org]
- 11. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
- 12. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives [ouci.dntb.gov.ua]
- 13. imcstips.com [imcstips.com]
- 14. 9409551.fs1.hubspotusercontent-na1.net [9409551.fs1.hubspotusercontent-na1.net]
- 15. agilent.com [agilent.com]
- 16. hpst.cz [hpst.cz]
- 17. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing degradation of Sulfamethoxazole N1-Glucuronide during sample prep"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfamethoxazole N1-Glucuronide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this critical metabolite during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound degradation during sample preparation?
A1: The primary causes of this compound degradation are:
-
Hydrolysis: The glucuronide bond is susceptible to cleavage under both acidic and basic conditions, reverting the metabolite to the parent drug, sulfamethoxazole.
-
Enzymatic Degradation: The presence of β-glucuronidase enzymes in biological samples (e.g., urine, plasma from certain sources) can enzymatically cleave the glucuronide moiety.
-
Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation.
-
In-source Fragmentation: During mass spectrometry analysis, the N1-glucuronide can undergo fragmentation in the ion source, leading to the detection of the parent sulfamethoxazole ion and an underestimation of the metabolite.
Q2: What is the optimal pH range for maintaining the stability of this compound?
A2: While specific stability data for the N1-glucuronide is limited, studies on the parent compound, sulfamethoxazole, suggest that a slightly acidic to neutral pH range is preferable for stability. It is recommended to maintain the sample pH between 4 and 7 during the entire sample preparation process to minimize acid- and base-catalyzed hydrolysis.
Q3: How should I store my biological samples to prevent degradation of this compound?
A3: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep plasma and urine samples at -80°C. If analysis is to be performed within a short period, storage at -20°C is acceptable, but repeated freeze-thaw cycles should be avoided as they can contribute to degradation.[1][2][3]
Q4: Can I use enzymatic hydrolysis to measure total sulfamethoxazole concentrations?
A4: Yes, enzymatic hydrolysis using β-glucuronidase is a common method to cleave the glucuronide conjugate and measure the total concentration of sulfamethoxazole. However, it is important to optimize the reaction conditions, such as enzyme concentration, incubation time, temperature, and pH, to ensure complete hydrolysis without degrading the parent drug.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | - Hydrolysis during sample preparation: Exposure to extreme pH or high temperatures. - Enzymatic degradation: Presence of active β-glucuronidase in the sample. - Inefficient extraction: Suboptimal solid-phase extraction (SPE) or liquid-liquid extraction (LLE) conditions. | - Maintain sample pH between 4 and 7. - Keep samples on ice or at reduced temperatures throughout the preparation process. - If enzymatic degradation is suspected, consider immediate protein precipitation with a cold organic solvent (e.g., acetonitrile, methanol) to denature enzymes. - Optimize SPE sorbent, loading, washing, and elution conditions. For LLE, select an appropriate organic solvent and optimize pH for extraction. |
| High variability in replicate measurements | - Inconsistent sample handling: Variations in incubation times, temperatures, or pH across samples. - Incomplete enzymatic hydrolysis (if applicable): Insufficient enzyme concentration or incubation time. - Autosampler instability: Degradation of the analyte in the autosampler vials. | - Standardize all sample handling procedures. - Validate the enzymatic hydrolysis method to ensure complete and reproducible cleavage. - Keep the autosampler temperature low (e.g., 4°C) and minimize the time samples spend in the autosampler before injection. |
| Parent sulfamethoxazole peak observed in a pure this compound standard | - In-source fragmentation in the mass spectrometer: The glucuronide is fragmenting in the ion source. - Degradation of the standard solution: The standard may have degraded over time or due to improper storage. | - Optimize mass spectrometer source parameters such as cone voltage, fragmentor voltage, and source temperature to minimize in-source fragmentation.[4][5] - Prepare fresh standard solutions and store them under appropriate conditions (e.g., -20°C or -80°C in a suitable solvent). |
| Poor peak shape or chromatography | - Suboptimal mobile phase pH: The pH of the mobile phase can affect the ionization and retention of the analyte. - Column degradation: The analytical column may be deteriorating. | - Adjust the mobile phase pH to optimize peak shape. A slightly acidic mobile phase is often used for sulfonamides. - Use a guard column and ensure proper column washing and storage procedures are followed. |
Quantitative Data Summary
Table 1: Factors Affecting the Stability of Sulfamethoxazole (as a proxy for this compound)
| Parameter | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (pH < 4) | Increased hydrolysis | General knowledge |
| Neutral (pH 6-7) | Generally stable | General knowledge | |
| Basic (pH > 8) | Increased hydrolysis | General knowledge | |
| Temperature | -20°C | Suitable for short to medium-term storage | [1][2][3] |
| -80°C | Recommended for long-term storage | [1][2][3] | |
| Room Temperature | Increased degradation | [1][2][3] | |
| Freeze-Thaw Cycles | Multiple cycles | Potential for degradation | [1][2][3] |
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Thawing: Thaw frozen plasma samples on ice to minimize degradation.
-
Protein Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Enzymatic Hydrolysis of this compound in Urine
This protocol is intended for the determination of total sulfamethoxazole.
-
Sample Preparation:
-
To 100 µL of urine sample, add 50 µL of a suitable buffer (e.g., 0.1 M acetate buffer, pH 5.0).
-
Add an appropriate amount of β-glucuronidase enzyme solution. The exact amount should be optimized based on the enzyme activity and sample matrix.
-
-
Incubation: Incubate the samples at 37°C for a predetermined time (e.g., 2-4 hours). The optimal incubation time should be determined experimentally to ensure complete hydrolysis.
-
Reaction Termination: Stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Sample Cleanup: Proceed with a suitable sample cleanup method such as protein precipitation (as described in Protocol 1) or solid-phase extraction.
-
Analysis: Analyze the sample by LC-MS/MS for total sulfamethoxazole.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐glucuronidation and Excretion of Perfluoroalkyl Sulfonamides in Mice Following Ingestion of Aqueous Film‐Forming Foam | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples - PMC [pmc.ncbi.nlm.nih.gov]
"increasing extraction efficiency of sulfamethoxazole metabolites from wastewater"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of sulfamethoxazole (SMX) and its metabolites from complex wastewater matrices.
Troubleshooting Guides
This section addresses common issues encountered during the extraction process, offering step-by-step solutions to improve efficiency and reproducibility.
Issue 1: Low Recovery of Sulfamethoxazole and its Metabolites
Low recovery is a frequent challenge, often stemming from the complex and variable nature of wastewater samples.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal pH | Adjust the sample pH. For sulfonamides, a slightly acidic pH (e.g., 4.5) can improve retention on certain SPE sorbents by ensuring the analytes are in a neutral form.[1][2] | Increased analyte retention on the sorbent and higher recovery rates. |
| Inappropriate SPE Sorbent | Select a sorbent with a suitable chemistry. Hydrophilic-Lipophilic Balance (HLB) cartridges are often effective for a wide range of polar and non-polar compounds found in wastewater.[3][4] For more targeted extraction, consider mixed-mode cation exchange (MCX) cartridges.[1][2] | Enhanced selectivity and stronger retention of sulfamethoxazole and its metabolites, leading to improved recovery. |
| Inefficient Elution Solvent | Optimize the elution solvent. A common starting point is methanol. If recovery remains low, consider mixtures with other organic solvents or the addition of a small percentage of a modifier (e.g., formic acid or ammonia) to disrupt analyte-sorbent interactions. | More complete elution of the target analytes from the SPE cartridge, resulting in higher recovery. |
| Sample Overload | Reduce the sample volume or use a larger SPE cartridge. Overloading the sorbent can lead to breakthrough of the analytes during sample loading.[5] | Prevents analyte loss during the loading step and ensures adequate retention on the sorbent. |
| Analyte Instability | Minimize sample storage time and keep samples cool. Sulfonamides and their metabolites can degrade in the complex sewer environment.[6] | Preserves the integrity of the target analytes, leading to more accurate quantification. |
Issue 2: Poor Reproducibility and High Variability in Results
Inconsistent results can undermine the reliability of your data. The following steps can help improve the reproducibility of your extraction method.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Employ matrix-matched calibration standards or use isotopically labeled internal standards for each analyte.[7][8] The complex wastewater matrix can cause ion suppression or enhancement in LC-MS/MS analysis.[9] | Accurate quantification by compensating for matrix-induced variations in instrument response. |
| Inconsistent SPE Cartridge Packing | Use high-quality, commercially available SPE cartridges. In-house packed columns can suffer from channeling and inconsistent flow, leading to variable recoveries. | Uniform flow and consistent analyte-sorbent interaction, resulting in improved reproducibility. |
| Variable Sample Pre-treatment | Standardize all pre-treatment steps, including filtration, pH adjustment, and the addition of any reagents. | Minimized variability introduced before the extraction step, leading to more consistent results. |
| Incomplete Drying of SPE Sorbent | Ensure the SPE sorbent is thoroughly dried after the washing step and before elution. Residual water can interfere with the elution of analytes by organic solvents.[5] | Efficient and consistent elution of the target compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of sulfamethoxazole found in wastewater?
The most commonly detected metabolite of sulfamethoxazole in wastewater is N4-acetylsulfamethoxazole.[3][10][11] Other metabolites that may be present include N4-hydroxy-sulfamethoxazole, 5-methylhydroxy-sulfamethoxazole, and N4-acetyl-5-methylhydroxy-sulfamethoxazole.[12]
Q2: Which solid-phase extraction (SPE) sorbent is best for sulfamethoxazole and its metabolites?
Hydrophilic-Lipophilic Balance (HLB) sorbents are widely used and generally provide good recoveries (often above 80%) for a broad range of sulfonamides and their metabolites from wastewater.[3][4][10] Mixed-mode cation exchange (MCX) sorbents can also be effective, particularly when dealing with complex matrices.[1][2]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
To mitigate matrix effects, it is highly recommended to use isotopically labeled internal standards for sulfamethoxazole and its key metabolites.[7][8] If these are unavailable, matrix-matched calibration curves should be prepared by spiking known concentrations of standards into a blank wastewater extract.
Q4: What are some alternative extraction techniques to traditional SPE?
Newer microextraction techniques such as ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME) and ultrasound-assisted dispersive solid-phase microextraction (UA-DSPME) have shown high extraction recoveries for sulfamethoxazole (94.11% and 93.63%, respectively, in one study).[13][14] These methods can offer advantages in terms of reduced solvent consumption and faster extraction times.[2] Another alternative is the aqueous two-phase system (ATPS), which has demonstrated high extraction efficiency for sulfamethoxazole.[15]
Q5: What are the optimal pH conditions for extracting sulfamethoxazole?
The optimal pH for extraction depends on the chosen method. For solid-phase extraction using certain sorbents, a pH of around 4.5 is often used to ensure the sulfonamides are in their neutral form, which enhances their retention.[1][2] For other methods like UA-DSPME and UA-DLLME, a pH of 5 has been reported as optimal.[13][14]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of sulfamethoxazole and its metabolites.
Table 1: Comparison of Extraction Techniques and Recoveries
| Extraction Technique | Analyte | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Sulfamethoxazole & Metabolites | > 80% | [10] |
| Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) | Sulfamethoxazole | 94.11% | [13] |
| Ultrasound-Assisted Dispersive Solid-Phase Microextraction (UA-DSPME) | Sulfamethoxazole | 93.63% | [13] |
| Aqueous Two-Phase System (ATPS) | Sulfamethoxazole | 96.0 - 100.6% | [15] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfamethoxazole
| Analytical Method | LOD | LOQ | Reference |
| LC-QqLIT-MS | 0.25 µg/L | 0.80 µg/L | [3][11] |
| UA-DLLME-Spectrophotometry | 3 µg/L | - | [13][14] |
| UA-DSPME-Spectrophotometry | 6 µg/L | - | [13][14] |
| UPLC-MS/MS | 0.01 - 0.05 ng/L | - | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sulfamethoxazole and Metabolites
This protocol is a general guideline and may require optimization for specific wastewater samples.
-
Sample Preparation:
-
Filter the wastewater sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Adjust the pH of the filtered sample to 4.5 with a suitable acid (e.g., hydrochloric acid).
-
-
SPE Cartridge Conditioning:
-
Condition an HLB SPE cartridge (e.g., 500 mg) by passing 10 mL of methanol followed by 10 mL of Milli-Q water.[16] Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the prepared wastewater sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.[16]
-
-
Washing:
-
Wash the cartridge with a specific volume of Milli-Q water to remove interfering substances.
-
Dry the cartridge thoroughly under vacuum for at least 20 minutes.
-
-
Elution:
-
Elute the retained analytes with 8 mL of methanol, followed by 8 mL of a methanol:acetone (1:1, v/v) mixture.[16]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a suitable solvent (e.g., 3:7 acetonitrile/water) for LC-MS/MS analysis.[16]
-
Visualizations
Caption: Workflow for SPE of Sulfamethoxazole Metabolites.
Caption: Troubleshooting Logic for Low Analyte Recovery.
References
- 1. Determination of sulfonamide antibiotics in wastewater: a comparison of solid phase microextraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfamethoxazole - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Development of microextraction methods for the determination of sulfamethoxazole in water and biological samples: modelling, optimization and verification by central composite design [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Extraction mechanism of sulfamethoxazole in water samples using aqueous two-phase systems of poly(propylene glycol) and salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
"overcoming low sensitivity for Sulfamethoxazole N1-Glucuronide detection"
Welcome to the technical support center for the detection of Sulfamethoxazole N1-Glucuronide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low sensitivity, encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound?
The primary challenges in detecting this compound include its inherent instability, particularly acyl glucuronides which can convert back to the parent drug, sulfamethoxazole, at physiological pH through hydrolysis.[1] Additionally, in-source fragmentation during mass spectrometry (MS) ionization can cause the glucuronide to yield the same ions as the parent compound, leading to analytical interference.[1] Low concentrations in biological matrices also contribute to detection difficulties.
Q2: Which analytical techniques are most suitable for detecting this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive method, making it one of the most promising techniques for the analysis of sulfonamides and their metabolites in various samples like animal tissues, hospital effluent, and water.[2][3][4] Other methods include spectrophotometry and electrochemical sensors, which can be advantageous due to lower equipment cost and simpler operation.[5][6]
Q3: How can the stability of this compound be improved during sample handling and analysis?
To mitigate the instability of glucuronide conjugates, it is crucial to handle samples at low temperatures and maintain an acidic pH. Rapid sample processing and analysis are also recommended to minimize the potential for hydrolysis back to the parent drug.
Q4: What are the key considerations for sample preparation to enhance detection sensitivity?
Effective sample preparation is critical for improving detection sensitivity. Techniques like solid-phase extraction (SPE) and protein precipitation are commonly used to remove matrix interferences and concentrate the analyte.[7][8] For instance, a study on serum samples utilized protein precipitation with acetonitrile followed by ultra-fast SPE.[7][9] For water samples, SPE is effective in concentrating sulfonamides.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Suboptimal MS/MS parameters | Optimize ESI-MS/MS conditions, including capillary voltage, collision energy, and declustering potential, for the specific analyte.[10] |
| Inefficient ionization | Adjust the mobile phase composition. The addition of modifiers like formic acid or ammonium acetate can improve ionization efficiency.[4] |
| Matrix effects | Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[8] |
| Analyte degradation | Ensure proper sample handling and storage conditions (low temperature, acidic pH) to prevent the degradation of the labile glucuronide metabolite. |
| Low analyte concentration | Concentrate the sample using techniques like SPE or liquid-liquid extraction. |
| In-source fragmentation | Optimize MS source parameters (e.g., temperature, gas flows) to minimize the in-source fragmentation of the glucuronide.[1] |
Issue 2: High Background Noise or Matrix Interference
| Possible Cause | Troubleshooting Step |
| Insufficient sample cleanup | Employ a more effective sample preparation method. For complex matrices like serum or urine, protein precipitation followed by SPE is often necessary.[7][9] |
| Contaminated LC-MS system | Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove any contaminants. |
| Co-eluting matrix components | Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of the analyte from interfering matrix components. |
| Non-specific binding | Use sample vials and collection tubes made of low-binding materials. |
Issue 3: Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Adjust the pH and organic solvent composition of the mobile phase to optimize peak shape. |
| Column degradation | Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation. |
| Sample overload | Dilute the sample or inject a smaller volume to avoid overloading the column. |
| Secondary interactions | Add a competing agent to the mobile phase to block active sites on the stationary phase that may be causing secondary interactions. |
Experimental Protocols
Protocol 1: Sample Preparation for Sulfamethoxazole and its Metabolites in Serum
This protocol is adapted from a method for quantifying sulfamethoxazole in serum using ultra-fast solid-phase extraction-tandem mass spectrometry.[7][9]
-
Protein Precipitation:
-
To a serum sample, add acetonitrile containing isotopically labeled internal standards.
-
Vortex the mixture thoroughly.
-
Centrifuge for 5 minutes at 2053 x g.
-
-
Dilution:
-
Collect the resulting supernatant.
-
Dilute the supernatant with the aqueous mobile phase.
-
-
SPE and Analysis:
-
Inject the diluted supernatant onto a C18 SPE cartridge for online cleanup.
-
Perform MS/MS analysis using electrospray ionization in positive ion mode.
-
Protocol 2: Enzymatic Hydrolysis of Glucuronide Conjugates in Urine
This protocol is based on an optimized method for the hydrolysis of glucuronide conjugates of various drugs in urine.[11][12]
-
Sample Preparation:
-
Centrifuge the urine sample to pellet any particulate matter.
-
-
On-Column Enzymatic Hydrolysis:
-
Condition a solid-phase extraction (SPE) column.
-
Load the urine sample onto the SPE column.
-
Add recombinant β-glucuronidase directly to the column.
-
Allow the enzymatic reaction to proceed at room temperature for approximately 3 minutes.
-
-
Elution and Analysis:
-
Wash the SPE column to remove interferences.
-
Elute the analyte using an appropriate solvent.
-
Analyze the eluate by LC-MS/MS.
-
Data Presentation
Table 1: LC-MS/MS Method Performance for Sulfamethoxazole (SMX) and Trimethoprim (TMP)
| Parameter | Sulfamethoxazole (SMX) | Trimethoprim (TMP) | Reference |
| Linearity Range | 12 - 400 mcg/mL | 1.2 - 40 mcg/mL | [7] |
| Limit of Detection | 0.47 mcg/mL | 0.06 mcg/mL | [7] |
| Intra-assay Precision (CV%) | <6% | <7% | [7] |
| Inter-assay Precision (CV%) | <10% | <10% | [7] |
| Correlation Coefficient (r) | 0.9952 | 0.9954 | [7] |
Table 2: Performance of an LC-MS/MS Method for Sulfonamides in Water
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/L | [8] |
| Linear Regression Coefficient (r²) | > 0.998 | [8] |
| Spiking Recovery (Pure Water) | 70% - 96% | [8] |
| Spiking Recovery (Surface Water) | 80% - 90% | [8] |
Visualizations
Caption: Workflow for Sulfamethoxazole detection in serum.
Caption: Troubleshooting logic for low sensitivity detection.
References
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. jcb.thebrpi.org [jcb.thebrpi.org]
- 6. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Ion Suppression in ESI-MS for Sulfamethoxazole N1-Glucuronide
Welcome to the technical support center for troubleshooting ion suppression in the ESI-MS analysis of Sulfamethoxazole N1-Glucuronide. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify, troubleshoot, and mitigate ion suppression, ensuring accurate and reproducible quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] Since this compound is often analyzed in complex biological matrices like plasma or urine, endogenous components such as salts, phospholipids, and proteins can interfere with its ionization in the ESI source.[4][5]
Q2: How can I determine if ion suppression is affecting my this compound analysis?
A: A common method to assess ion suppression is the post-column infusion experiment.[5][6] In this technique, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample (e.g., plasma extract without the analyte) is then injected onto the LC system. A dip in the baseline signal of the analyte at the retention time of interfering matrix components indicates ion suppression.[5]
Q3: What are the primary causes of ion suppression for a metabolite like this compound?
A: The primary causes of ion suppression are co-eluting matrix components that compete with the analyte for ionization.[1][7] For a metabolite in a biological sample, these can include:
-
Phospholipids: Abundant in plasma and can cause significant ion suppression.[5]
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can reduce the efficiency of droplet evaporation in the ESI source.[2][8]
-
Other Endogenous Molecules: Compounds like urea and proteins can also interfere.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute and suppress the signal.[9]
Q4: Can the choice of ionization mode affect ion suppression?
A: Yes. While Electrospray Ionization (ESI) is commonly used for polar molecules like this compound, it is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[2][7][10] This is because ESI ionization occurs in the liquid phase on the droplet surface, where competition for charge and surface access is high.[10] APCI, which involves gas-phase ionization, is often less affected by matrix components.[7][11] If significant ion suppression is observed with ESI, considering APCI might be a viable alternative, though it may have limitations in sensitivity for certain analytes.[4]
Troubleshooting Guides
Guide 1: Poor Sensitivity and Reproducibility
Issue: You are observing low signal intensity and high variability in the peak areas for this compound across different samples.
Possible Cause: Significant and variable ion suppression due to matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-column infusion experiment as described in the FAQs to confirm the presence and retention time of ion suppression zones.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away interfering compounds.[10]
-
-
Chromatographic Separation: Adjust your LC method to separate this compound from the ion-suppressing regions identified in the post-column infusion experiment.[2][3] This can be achieved by:
-
Modifying the gradient profile.
-
Changing the stationary phase of the column.
-
Adjusting the mobile phase pH.[12]
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression.[7] However, this may also decrease the analyte signal to below the limit of quantification.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction during data processing.[8][13]
Guide 2: Non-linear Calibration Curve
Issue: The calibration curve for this compound is not linear, especially at higher concentrations.
Possible Cause: Saturation of the ESI process or concentration-dependent matrix effects.[2]
Troubleshooting Steps:
-
Evaluate Concentration Range: The linear dynamic range of an ESI-MS method can be limited. At high concentrations, the ionization process can become saturated, leading to a non-linear response.[2] Try extending the calibration curve to lower concentrations.
-
Matrix-Matched Calibrants: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma).[7] This helps to ensure that the calibrants and the samples experience similar matrix effects, which can improve the linearity of the curve.
-
Standard Addition: For complex matrices where a matching blank matrix is unavailable, the standard addition method can be used. Known amounts of the analyte are spiked into aliquots of the sample, and the resulting response is extrapolated to determine the original concentration.[7]
-
Optimize ESI Source Parameters: Adjusting parameters like spray voltage, gas flow rates, and temperature can sometimes extend the linear range. However, these should be optimized carefully to avoid compromising overall sensitivity.
Experimental Protocols
Protocol 1: Post-Column Infusion to Detect Ion Suppression
Objective: To identify the retention time windows where ion suppression occurs in the LC-MS system.
Materials:
-
LC-MS/MS system with an ESI source
-
Syringe pump
-
Tee-piece connector
-
Standard solution of this compound (e.g., 1 µg/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation protocol)
-
Mobile phase
Procedure:
-
Set up the LC-MS/MS system with the analytical column and mobile phase used for your assay.
-
Connect the outlet of the LC column to a tee-piece.
-
Connect the syringe pump containing the this compound standard solution to the second port of the tee-piece.
-
Connect the third port of the tee-piece to the ESI source of the mass spectrometer.
-
Begin the LC run with your standard gradient.
-
Once the LC flow is stable, start the syringe pump to infuse the analyte standard at a low flow rate (e.g., 10 µL/min).
-
Monitor the signal of the appropriate MRM transition for this compound. You should observe a stable, elevated baseline.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the analyte signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression.[5]
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To evaluate the effectiveness of different sample preparation methods in reducing matrix effects.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound standard solution
-
Protein precipitation reagents (e.g., acetonitrile, methanol)
-
Liquid-liquid extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether)
-
Solid-phase extraction cartridges (e.g., C18, mixed-mode) and corresponding reagents
Procedure:
-
Spike the blank matrix with a known concentration of this compound.
-
Divide the spiked matrix into three aliquots.
-
Aliquot 1 (Protein Precipitation): Add 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
Aliquot 2 (Liquid-Liquid Extraction): Add an appropriate organic solvent, vortex, and centrifuge. Collect the organic layer.
-
Aliquot 3 (Solid-Phase Extraction): Condition the SPE cartridge, load the sample, wash the cartridge to remove interferences, and elute the analyte.
-
Evaporate the extracts from all three methods to dryness and reconstitute in the mobile phase.
-
Analyze the reconstituted samples by LC-MS/MS.
-
Prepare a standard of the same concentration in pure solvent (without matrix).
-
Calculate the matrix effect for each preparation method using the following formula:
-
Matrix Effect (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) * 100
-
Data Presentation:
| Sample Preparation Method | Analyte Peak Area | Matrix Effect (%) |
| Protein Precipitation | Quantitative Value | Calculated Value |
| Liquid-Liquid Extraction | Quantitative Value | Calculated Value |
| Solid-Phase Extraction | Quantitative Value | Calculated Value |
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 9. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Sulfamethoxazole and Its Metabolites
For researchers, scientists, and drug development professionals, the accurate quantification of sulfamethoxazole and its metabolites is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. This guide provides a detailed comparison of two widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the simultaneous determination of sulfamethoxazole (SMX) and its primary metabolite, N4-acetyl-sulfamethoxazole (N4-Ac-SMX).
The validation of analytical methods is a critical step in drug development and analysis, ensuring that the chosen method is reliable, reproducible, and fit for its intended purpose.[1][2][3][4][5] This guide presents a comparative overview of HPLC-UV and LC-MS/MS methods, highlighting their respective performance characteristics based on experimental data from published studies.
Metabolic Pathway of Sulfamethoxazole
Sulfamethoxazole is metabolized in the body primarily through N-acetylation to form N4-acetyl-sulfamethoxazole. This metabolite is a key analyte to monitor alongside the parent drug.
Caption: Metabolic conversion of Sulfamethoxazole to N4-acetyl-sulfamethoxazole.
Comparison of Analytical Method Validation Parameters
The following table summarizes the key validation parameters for a representative HPLC-UV method and an LC-MS/MS method for the simultaneous analysis of sulfamethoxazole and N4-acetyl-sulfamethoxazole in biological matrices.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range (µg/mL) | SMX: 1.0 - 300N4-Ac-SMX: 1.0 - 150[6] | SMX: 0.1 - 50N4-Ac-SMX: 0.1 - 50 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Limit of Quantification (LOQ) (µg/mL) | SMX: 1.0N4-Ac-SMX: 1.0[6] | SMX: 0.028N4-Ac-SMX: Not specified |
| Accuracy (% Recovery) | 95.0 - 105.0% | 80.4 - 82.6%[7] |
| Precision (% RSD) | < 11%[6] | < 15%[7] |
| Selectivity/Specificity | Good, potential for interference | High, based on mass-to-charge ratio |
| Run Time | ~10 minutes | ~3 minutes[8] |
Experimental Protocols
Below are detailed methodologies for the HPLC-UV and LC-MS/MS methods cited in this guide.
Workflow for Analytical Method Validation
The general workflow for validating an analytical method involves several key stages, from initial sample preparation to final data analysis and reporting.
Caption: General workflow for the validation of an analytical method.
HPLC-UV Method Protocol
This method is suitable for the simultaneous determination of trimethoprim, sulfamethoxazole, and N4-acetyl-sulfamethoxazole in serum and urine.[9]
-
Sample Preparation:
-
To 1 mL of serum or urine, add an internal standard (sulphafurazole).
-
Perform protein precipitation using trichloroacetic acid.
-
Centrifuge the sample and collect the supernatant.
-
Inject a portion of the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity for the quantification of sulfamethoxazole and its metabolite in plasma.[7][8]
-
Sample Preparation:
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: C8 or C18 analytical column.[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[11]
-
Ionization: Electrospray ionization (ESI) in positive mode.[12]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
-
Conclusion
Both HPLC-UV and LC-MS/MS are robust and reliable methods for the quantification of sulfamethoxazole and its primary metabolite. The choice of method will depend on the specific requirements of the study.
-
HPLC-UV is a cost-effective and widely available technique suitable for routine analysis where high sensitivity is not the primary concern.[13]
-
LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for applications requiring low detection limits and high specificity, such as in pharmacokinetic studies with low dosage or in complex biological matrices.[7]
This guide provides a foundational comparison to assist researchers in selecting and implementing the most appropriate analytical method for their specific needs in the study of sulfamethoxazole and its metabolites.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. A reversed-phase high-performance liquid chromatography method for the determination of cotrimoxazole (trimethoprim/ sulphamethoxazole) in children treated for malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of co-trimoxazole in serum and plasma using MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of trimethoprim, sulphamethoxazole and N4-acetylsulphamethoxazole in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. historymedjournal.com [historymedjournal.com]
- 11. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.umt.edu.pk [journals.umt.edu.pk]
A Comparative Guide to the Cross-Reactivity of Sulfamethoxazole N1-Glucuronide in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Sulfamethoxazole (SMX), a widely used sulfonamide antibiotic, is crucial in various fields, including clinical diagnostics, pharmacokinetic studies, and food safety monitoring. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are frequently employed for this purpose due to their high throughput and cost-effectiveness. However, a significant challenge in the immunoassay-based detection of SMX is the potential for cross-reactivity with its metabolites, particularly the major metabolite, Sulfamethoxazole N1-Glucuronide. This guide provides a comprehensive comparison of the immunochemical behavior of SMX and its N1-Glucuronide metabolite, offering insights into the potential for cross-reactivity and its implications for data interpretation.
Understanding the Challenge: Structural Differences and Antibody Recognition
The specificity of an immunoassay is determined by the ability of the antibody to selectively bind to the target analyte. In the case of SMX, antibodies are typically generated against a hapten-carrier conjugate that mimics the structure of the parent drug. The cross-reactivity with metabolites arises when these structurally similar molecules also bind to the antibody, leading to an overestimation of the parent drug concentration.
Sulfamethoxazole is extensively metabolized in the body, with one of the primary routes of elimination being glucuronidation at the N1 position of the sulfonamide group. This results in the formation of this compound. The addition of the bulky and hydrophilic glucuronic acid moiety at this position significantly alters the chemical structure of the molecule compared to the parent SMX.
Key Structural Differences:
-
Sulfamethoxazole (SMX): Features a primary amine group at the N1 position of the sulfonamide linkage.
-
This compound: The hydrogen on the N1 nitrogen is replaced by a large glucuronic acid molecule.
This structural alteration at a key position can profoundly impact antibody recognition. The N1 position is often involved in the hapten design for antibody production, making it a critical epitope for antibody binding.
Caption: Structural comparison of Sulfamethoxazole and its N1-Glucuronide metabolite.
Quantitative Data on Cross-Reactivity
Despite the importance of understanding metabolite cross-reactivity, specific quantitative data for the cross-reactivity of this compound in commercially available SMX immunoassays is not consistently reported in product literature. This lack of standardized data presents a challenge for researchers relying on these assays for accurate quantification of the parent drug in biological matrices where metabolites are present.
The degree of cross-reactivity is highly dependent on the specific antibody used in the assay and the hapten design employed for its production. It is plausible that immunoassays utilizing haptens where the N1 position is exposed during immunogen synthesis would exhibit lower cross-reactivity with the N1-Glucuronide metabolite. Conversely, if the immunogen design masks the N1 position, the resulting antibodies may be less sensitive to modifications at this site, potentially leading to higher cross-reactivity.
A review of scientific literature on the development of broad-specificity sulfonamide immunoassays indicates that achieving uniform recognition of various sulfonamides is challenging, and cross-reactivity with metabolites is a known consideration.[1] Some studies have focused on developing antibodies with negligible cross-reaction with N4-acetylated metabolites, but specific data for N1-glucuronides remains scarce.[1]
Comparison of Analytical Methods
| Analytical Method | Principle | Specificity for SMX vs. N1-Glucuronide | Throughput | Cost |
| Immunoassay (ELISA) | Antibody-antigen binding | Variable; potential for significant cross-reactivity depending on the antibody. Requires validation. | High | Low |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection | High; can differentiate and individually quantify SMX and its metabolites based on their unique mass-to-charge ratios. | Lower | High |
Experimental Protocol for Assessing Cross-Reactivity
To ensure the accuracy of immunoassay data, it is imperative for researchers to validate the cross-reactivity of the specific assay being used with major metabolites of interest. A typical experimental workflow for determining the cross-reactivity of this compound in a competitive ELISA for SMX is outlined below.
Caption: Workflow for determining immunoassay cross-reactivity.
Methodology:
-
Preparation of Standards: Prepare serial dilutions of both Sulfamethoxazole and this compound in the appropriate assay buffer.
-
Competitive ELISA:
-
A microtiter plate is coated with a SMX-protein conjugate.
-
Standards or samples containing either SMX or its N1-Glucuronide are added to the wells, followed by the addition of a limited amount of anti-SMX antibody.
-
During incubation, the free analyte (SMX or N1-Glucuronide) competes with the coated SMX for binding to the antibody.
-
After washing, an enzyme-labeled secondary antibody that binds to the primary antibody is added.
-
Following another wash step, a substrate is added, which is converted by the enzyme to produce a measurable signal (e.g., color). The intensity of the signal is inversely proportional to the concentration of the free analyte in the sample.
-
-
Data Analysis:
-
Standard curves are generated by plotting the signal intensity versus the concentration for both SMX and its N1-Glucuronide.
-
The concentration of each compound that causes 50% inhibition of the maximum signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Sulfamethoxazole / IC50 of this compound) x 100
-
Conclusion and Recommendations
The potential for cross-reactivity of this compound in immunoassays for the parent drug is a critical consideration for researchers. The significant structural modification at the N1 position suggests that the degree of cross-reactivity will be highly dependent on the specific antibody used.
Recommendations for Researchers:
-
Data Scrutiny: When selecting a commercial immunoassay, carefully review the product datasheet for any available cross-reactivity data. If data for the N1-Glucuronide metabolite is not provided, contact the manufacturer for more information.
-
In-house Validation: It is highly recommended to perform in-house validation of the immunoassay to determine the cross-reactivity with this compound, especially when analyzing samples where this metabolite is expected to be present in significant concentrations (e.g., urine).
-
Consideration of Alternative Methods: For applications requiring high specificity and the simultaneous quantification of both the parent drug and its metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the recommended analytical method.
-
Data Interpretation: When using immunoassays, be mindful of the potential for overestimation of Sulfamethoxazole concentrations in the presence of its N1-Glucuronide metabolite. The results should be interpreted in the context of the assay's known or determined specificity.
By understanding the potential for cross-reactivity and implementing appropriate validation strategies, researchers can ensure the generation of accurate and reliable data in their studies involving Sulfamethoxazole.
References
"toxicological comparison of sulfamethoxazole and its glucuronide metabolites"
A comparative guide for researchers and drug development professionals on the toxicological profiles of the antibiotic sulfamethoxazole and its primary detoxification products, the glucuronide metabolites.
Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, undergoes extensive metabolism in the body, leading to the formation of various derivatives. While the parent drug itself exhibits a certain level of toxicity, its metabolic fate plays a crucial role in determining the overall risk of adverse effects. This guide provides a detailed comparison of the toxicological properties of sulfamethoxazole and its major metabolites, with a particular focus on the N1- and N4-glucuronide conjugates. The available data strongly indicates that glucuronidation is a key detoxification pathway, rendering the resulting metabolites significantly less toxic than the parent compound and its reactive intermediates.
Executive Summary of Toxicological Data
The available scientific literature indicates a significant disparity in the toxicological profiles of sulfamethoxazole and its metabolites. While SMX itself can induce cytotoxic and genotoxic effects, its glucuronide metabolites are generally considered to be of low toxicity. In contrast, the oxidative metabolites, particularly the hydroxylamine and nitroso derivatives, are highly reactive and have been implicated in idiosyncratic hypersensitivity reactions.
| Compound | Toxicological Endpoint | Result | Reference |
| Sulfamethoxazole (SMX) | Cytotoxicity (Human Lymphocytes) | Weakly cytotoxic at high concentrations. | [1] |
| Genotoxicity (Human Lymphocytes) | Weakly genotoxic, inducing a slight increase in sister-chromatid exchange and micronuclei frequencies at concentrations of 10 to 500 µg/ml. | [1] | |
| in vivo Genotoxicity (Rats) | Induced micronucleated reticulocytes, indicating DNA damage. | [2][3] | |
| Sulfamethoxazole-N1-glucuronide | General Toxicity | Not associated with adverse effects. Considered a detoxification product. | [4] |
| Antibacterial Activity | Markedly weak growth-inhibitory action against E. coli. | [5] | |
| Sulfamethoxazole-N4-glucuronide | General Toxicity | Believed to be non-toxic and a product of detoxification. | [4] |
| Sulfamethoxazole Hydroxylamine (SMX-HA) | Cytotoxicity (Human Lymphocytes) | Dose-dependent toxicity. | [4][6] |
| Role in Hypersensitivity | Implicated as a key reactive metabolite mediating hypersensitivity reactions. | [7] | |
| Nitroso-Sulfamethoxazole (SMX-NO) | Cytotoxicity (Human Lymphocytes) | Significantly more toxic than the hydroxylamine derivative. |
Note: Direct quantitative comparative toxicity data (e.g., IC50, LC50) for the glucuronide metabolites of sulfamethoxazole is limited in the currently available literature, reinforcing their classification as detoxification products with low toxicity concern.
Metabolic Pathways and Toxicological Implications
The biotransformation of sulfamethoxazole is a critical determinant of its toxicity. The primary metabolic pathways include N-acetylation, oxidation, and glucuronidation.
Caption: Metabolic pathways of sulfamethoxazole and the associated toxicity of its metabolites.
Glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs), is a phase II metabolic reaction that conjugates sulfamethoxazole with glucuronic acid at either the N1 or N4 position. This process increases the water solubility of the drug, facilitating its renal excretion, and crucially, it represents a major detoxification pathway. The resulting glucuronide conjugates are pharmacologically inactive and exhibit significantly reduced potential for adverse effects.
In stark contrast, the oxidative pathway, primarily mediated by cytochrome P450 enzymes (specifically CYP2C9), leads to the formation of reactive metabolites. The initial product, sulfamethoxazole hydroxylamine (SMX-HA), can be further oxidized to the highly reactive nitroso-sulfamethoxazole (SMX-NO). These electrophilic metabolites can covalently bind to cellular macromolecules, such as proteins, triggering immune responses that are believed to be the underlying cause of idiosyncratic hypersensitivity reactions to sulfonamides.
Experimental Protocols
The assessment of the toxicity of sulfamethoxazole and its metabolites involves a range of in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the literature.
In Vitro Cytotoxicity Assays
1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide))
-
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Culture: Human peripheral blood lymphocytes or other suitable cell lines are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Compound Exposure: Cells are treated with various concentrations of sulfamethoxazole or its metabolites for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
2. Sister-Chromatid Exchange (SCE) Assay
-
Principle: This assay detects the interchange of DNA between sister chromatids of a duplicating chromosome and is a sensitive indicator of genotoxic events.
-
Protocol:
-
Cell Culture and BrdU Labeling: Human lymphocytes are cultured in the presence of 5-bromodeoxyuridine (BrdU) for two cell cycles.
-
Compound Exposure: Test compounds are added to the cultures at various concentrations for the final 24 hours of incubation.
-
Harvesting and Slide Preparation: Colcemid is added to arrest cells in metaphase. Cells are then harvested, treated with a hypotonic solution, and fixed. Metaphase spreads are prepared on microscope slides.
-
Differential Staining: Slides are stained using the fluorescence plus Giemsa (FPG) technique to differentiate between the sister chromatids.
-
Scoring: The number of SCEs per metaphase is scored under a microscope. An increase in the frequency of SCEs indicates genotoxic potential.
-
3. Micronucleus (MN) Assay
-
Principle: This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division. It is a marker of clastogenic and aneugenic events.
-
Protocol:
-
Cell Culture: Human lymphocytes are stimulated to divide using a mitogen like phytohemagglutinin.
-
Compound Exposure: The test substance is added to the cultures.
-
Cytokinesis Block: Cytochalasin-B is added to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, subjected to a mild hypotonic treatment, and fixed. The cytoplasm is stained with Giemsa, and the nuclei are counterstained.
-
Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic examination.
-
Workflow for Comparative Toxicity Assessment
The logical workflow for a comprehensive toxicological comparison of a parent drug and its metabolites is outlined below.
Caption: A generalized workflow for the toxicological evaluation of a drug and its metabolites.
Conclusion
References
- 1. Genotoxicity studies on the antimicrobial drug sulfamethoxazole in cultured human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pages.stat.wisc.edu [pages.stat.wisc.edu]
- 4. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. On the N-Glucuronide of Sulfonamides. V [jstage.jst.go.jp]
- 6. Cellular toxicity of sulfamethoxazole reactive metabolites--I. Inhibition of intracellular esterase activity prior to cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-species Differences in Sulfamethoxazole Glucuronidation
Executive Summary
Sulfamethoxazole undergoes several metabolic transformations, including N-acetylation, hydroxylation, and N-glucuronidation. Significant inter-species differences in the primary metabolic routes have been observed. Acetylation is a major pathway in humans, cats, pigs, and ruminants, whereas hydroxylation is predominant in dogs. N-glucuronidation, specifically at the N1-position of the sulfonamide group, has been identified as a metabolic pathway in humans. However, detailed quantitative comparisons of the kinetics of this pathway across common preclinical species such as rats, dogs, and monkeys are not well-documented in publicly available literature. This guide will delineate the known metabolic pathways, discuss the qualitative species differences, and present a generalized experimental protocol for investigating sulfamethoxazole glucuronidation.
Data Presentation: Qualitative Comparison of Sulfamethoxazole Metabolism
Due to the lack of specific kinetic data (Km and Vmax) for sulfamethoxazole N-glucuronidation across different species in the available literature, a quantitative comparison table cannot be provided. Instead, the following table summarizes the qualitative observations on the major metabolic pathways of sulfamethoxazole in various species.
| Species | Major Metabolic Pathways | N-Glucuronidation | Key Considerations |
| Human | N4-Acetylation, N1-Glucuronidation, Hydroxylation | Reported as a significant pathway. | Acetylation is a prominent route of elimination. |
| Rat | N4-Acetylation, Hydroxylation | Presence of N-glucuronides detected. | |
| Dog | Hydroxylation | Less prominent compared to hydroxylation. | Exhibits a distinct metabolic profile with hydroxylation being the major pathway. |
| Monkey | N-Glucuronidation of some compounds is significant. | Data specific to sulfamethoxazole is limited. | May favor N1-glucuronide formation for certain xenobiotics.[1] |
| Pig | N4-Acetylation | Glucuronic acid derivatives were not detected in plasma and urine in some studies.[2] | Acetylation is the main metabolic route. |
| Chicken | N4-Acetylation, Hydroxylation, Sulfate conjugation | Glucuronide conjugation has been identified.[2] | Shows a diverse range of metabolic pathways. |
Metabolic Pathway of Sulfamethoxazole
The metabolism of sulfamethoxazole is complex and varies between species. The primary routes of biotransformation include acetylation of the N4-amino group, hydroxylation of the 5-methyl group on the isoxazole ring, and direct conjugation with glucuronic acid at the N1-position of the sulfonamide group.
Experimental Protocols
Objective: To determine the kinetics of sulfamethoxazole N-glucuronide formation in liver microsomes from different species (e.g., human, rat, dog, monkey).
Materials:
-
Liver microsomes from the species of interest
-
Sulfamethoxazole
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (pore-forming agent)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system for analysis
Experimental Workflow:
Detailed Method:
-
Microsome Activation: Thaw liver microsomes on ice. To permeabilize the microsomal membrane and allow access of the co-factor UDPGA to the active site of the UGT enzymes, pre-incubate the microsomes with a pore-forming agent like alamethicin. A typical concentration is 50 µg of alamethicin per mg of microsomal protein.
-
Incubation Setup:
-
Prepare a reaction mixture containing Tris-HCl buffer (e.g., 50 mM, pH 7.4), MgCl₂ (e.g., 10 mM), and the activated liver microsomes (e.g., 0.5 mg/mL protein).
-
To determine enzyme kinetics, prepare a series of sulfamethoxazole concentrations (e.g., ranging from 0.1 to 1000 µM).
-
Pre-warm the reaction mixtures to 37°C for a few minutes.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a stock solution of UDPGA (e.g., to a final concentration of 2-5 mM) and the various concentrations of sulfamethoxazole to the pre-warmed microsome mixture.
-
Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures at a high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Quantify the formation of sulfamethoxazole-N-glucuronide using a validated LC-MS/MS method. A stable isotope-labeled internal standard should be used for accurate quantification.
-
-
Data Analysis:
-
Plot the rate of sulfamethoxazole-N-glucuronide formation against the sulfamethoxazole concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity).
-
Identification of UGT Isoforms:
To identify the specific UGT enzymes involved in sulfamethoxazole glucuronidation, further experiments can be conducted using:
-
Recombinant UGT enzymes: A panel of commercially available recombinant human UGT isoforms can be screened for their ability to metabolize sulfamethoxazole.
-
Chemical inhibition studies: Known selective inhibitors of specific UGT isoforms can be used in incubations with liver microsomes to assess their effect on sulfamethoxazole glucuronidation. A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that particular UGT isoform.
Conclusion
The metabolism of sulfamethoxazole exhibits considerable variability across species, with N-glucuronidation being a notable pathway in humans. While this guide provides a qualitative overview of these differences and a general experimental framework, it is crucial to acknowledge the current gap in publicly available, direct comparative quantitative data for sulfamethoxazole glucuronidation kinetics. For drug development professionals, this highlights the necessity of conducting dedicated in vitro metabolic studies using liver microsomes from relevant preclinical species and humans to accurately characterize the metabolic profile and potential for inter-species extrapolation. Such studies are essential for a comprehensive understanding of the pharmacokinetics and potential for drug-drug interactions of sulfamethoxazole and its derivatives.
References
Confirming the Identity of Sulfamethoxazole N1-Glucuronide: An NMR-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Structural Comparison
Sulfamethoxazole is metabolized in the body to form various derivatives, with the N1-Glucuronide being a significant conjugate. The glucuronidation occurs at the N1 nitrogen of the sulfonamide group, attaching a glucuronic acid moiety. This structural change significantly impacts the molecule's polarity and its NMR spectrum.
¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for Sulfamethoxazole and the predicted chemical shifts for Sulfamethoxazole N1-Glucuronide. The addition of the glucuronide group induces noticeable shifts in the signals of the nearby protons and carbons, providing a basis for structural confirmation.
Table 1: ¹H NMR Chemical Shift Comparison (Predicted for Metabolite)
| Proton Assignment | Sulfamethoxazole (Experimental, DMSO-d₆) | This compound (Predicted, D₂O) | Expected Shift Difference (ppm) |
| Isoxazole-CH₃ | ~2.3 ppm | ~2.4 ppm | Downfield shift |
| Isoxazole-CH | ~6.1 ppm | ~6.7 ppm | Downfield shift |
| Aromatic-H (ortho to NH₂) | ~6.6 ppm | ~7.0 ppm | Downfield shift |
| Aromatic-H (ortho to SO₂) | ~7.5 ppm | ~7.8 ppm | Downfield shift |
| NH₂ | ~6.1 ppm | Not observed in D₂O | - |
| SO₂NH | ~11.0 ppm | Not observed in D₂O | - |
| Glucuronide H-1' | - | ~5.2 ppm | Appearance of new signal |
| Glucuronide H-2', H-3', H-4' | - | ~3.5 - 4.0 ppm | Appearance of new signals |
| Glucuronide H-5' | - | ~4.2 ppm | Appearance of new signal |
Note: Experimental data for Sulfamethoxazole can vary slightly based on solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Comparison (Predicted for Metabolite)
| Carbon Assignment | Sulfamethoxazole (Experimental, DMSO-d₆) | This compound (Predicted, D₂O) | Expected Shift Difference (ppm) |
| Isoxazole-CH₃ | ~12.0 ppm | ~13.0 ppm | Downfield shift |
| Isoxazole-CH | ~95.0 ppm | ~100.0 ppm | Downfield shift |
| Aromatic-C (C-NH₂) | ~152.0 ppm | ~155.0 ppm | Downfield shift |
| Aromatic-C (C-SO₂) | ~128.0 ppm | ~130.0 ppm | Downfield shift |
| Aromatic-CH (ortho to NH₂) | ~113.0 ppm | ~115.0 ppm | Downfield shift |
| Aromatic-CH (ortho to SO₂) | ~128.0 ppm | ~130.0 ppm | Downfield shift |
| Isoxazole C-3 | ~168.0 ppm | ~170.0 ppm | Downfield shift |
| Isoxazole C-5 | ~158.0 ppm | ~160.0 ppm | Downfield shift |
| Glucuronide C-1' | - | ~85.0 ppm | Appearance of new signal |
| Glucuronide C-2', C-3', C-4', C-5' | - | ~70.0 - 80.0 ppm | Appearance of new signals |
| Glucuronide C-6' (COOH) | - | ~175.0 ppm | Appearance of new signal |
Note: Experimental data for Sulfamethoxazole can vary slightly based on solvent and experimental conditions.
Experimental Protocols
NMR Sample Preparation and Analysis:
A standardized protocol for NMR analysis is crucial for obtaining reproducible results.
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte (Sulfamethoxazole or its isolated metabolite) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively, aiding in the complete assignment of the glucuronide moiety.
-
Alternative and Complementary Analytical Methods
While NMR provides detailed structural information, its relatively low sensitivity can be a limitation, especially for in vivo metabolite studies where concentrations are low. In such cases, LC-MS/MS is a powerful alternative.
LC-MS/MS Analysis:
-
Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.
-
Advantages:
-
Data Interpretation: The identity of this compound is confirmed by its specific retention time and the fragmentation pattern (MS/MS spectrum) of its molecular ion.
Table 3: Comparison of Analytical Methods
| Technique | Principle | Advantages | Limitations |
| NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity, requires higher sample concentration. |
| LC-MS/MS | Separates compounds by chromatography and identifies them by mass-to-charge ratio and fragmentation. | High sensitivity and selectivity, suitable for complex mixtures.[1][4] | Provides limited structural information compared to NMR. |
| HPLC-UV | Separates compounds by chromatography and detects them by UV absorbance. | Robust and widely available. | Lower sensitivity and selectivity compared to MS detection. |
Workflow for Identity Confirmation
The following diagram illustrates a typical workflow for the confirmation of this compound's identity.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Sulfamethoxazole and Trimethoprim from Clinical Urine and Blood Serum Samples by the Application of Poly(Cu2P4BCL4)/GCE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cytotoxicity of Sulfamethoxazole: A Comparative Analysis of the Parent Drug and its N1-Glucuronide Metabolite
A notable data gap exists in the direct comparative cytotoxicity of sulfamethoxazole and its N1-glucuronide metabolite. Current research has predominantly focused on the reactive oxidative metabolite, sulfamethoxazole hydroxylamine, as the key mediator of the parent drug's cytotoxic effects. This guide, therefore, provides a comparison between sulfamethoxazole and its well-studied hydroxylamine metabolite to illuminate the toxicological profile of sulfamethoxazole, while contextualizing the likely role of N1-glucuronidation as a detoxification pathway.
Executive Summary
Sulfamethoxazole, a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites, including the N1-glucuronide and the reactive hydroxylamine. While direct cytotoxicity data for sulfamethoxazole N1-glucuronide is scarce, the available evidence suggests it is a stable and largely inactive metabolite. In stark contrast, sulfamethoxazole hydroxylamine is a reactive species implicated in the idiosyncratic hypersensitivity reactions associated with the parent drug. This guide will delve into the known cytotoxic profiles of sulfamethoxazole and its hydroxylamine metabolite, presenting available quantitative data, experimental methodologies, and relevant metabolic pathways.
Data Presentation: A Comparative Overview
Due to the lack of direct comparative studies on this compound, this section presents a summary of the cytotoxic effects of sulfamethoxazole and its reactive metabolite, sulfamethoxazole hydroxylamine, on human peripheral blood mononuclear cells (PBMCs).
| Compound | Cell Type | Assay | Endpoint | Concentration | Result | Reference |
| Sulfamethoxazole | Human PBMCs | Not specified | Cell Death | Not specified | No significant toxicity | [1] |
| Sulfamethoxazole Hydroxylamine | Human PBMCs | Not specified | Cell Death | 100 µM | Significant CD8+ cell death (67 ± 7%) | [1] |
| Sulfamethoxazole | Human PBMCs | Annexin V Staining | Apoptosis | 400 µM | 3.7 ± 1.2% annexin-positive cells | [1] |
| Sulfamethoxazole Hydroxylamine | Human PBMCs | Annexin V Staining | Apoptosis | 100 µM | 14.1 ± 0.7% annexin-positive cells | [1] |
| Sulfamethoxazole Hydroxylamine | Human PBMCs | Annexin V Staining | Apoptosis | 400 µM | 25.6 ± 4.2% annexin-positive cells | [1] |
Note: The data presented is based on available in vitro studies. The N1-glucuronide of sulfamethoxazole is generally considered a detoxification product and is not typically associated with cytotoxicity.
Metabolic Pathways of Sulfamethoxazole
The metabolic fate of sulfamethoxazole is a critical determinant of its potential for toxicity. The drug is primarily metabolized in the liver through two main pathways: N4-acetylation and oxidation to a hydroxylamine, which can be further oxidized to the highly reactive nitroso metabolite. Glucuronidation at the N1-position also occurs, leading to the formation of this compound, a water-soluble conjugate that is readily excreted. The formation of the hydroxylamine metabolite is considered the key step leading to cytotoxicity and hypersensitivity reactions.
Experimental Protocols
The following section details a representative experimental protocol for assessing the cytotoxicity of sulfamethoxazole and its metabolites using an in vitro lymphocyte toxicity assay (LTA).
Lymphocyte Toxicity Assay (LTA)
1. Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolated PBMCs are washed and resuspended in a suitable cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 2 x 10^5 cells per well.
2. Compound Exposure:
-
Stock solutions of sulfamethoxazole and its metabolites are prepared in an appropriate solvent (e.g., DMSO) and then diluted in culture medium to the desired final concentrations.
-
The cells are exposed to various concentrations of the test compounds or vehicle control for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
3. Cytotoxicity Assessment:
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis and necrosis, cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic and necrotic cells in the treated samples is compared to the vehicle-treated control.
Conclusion
The available scientific literature strongly indicates that the cytotoxicity associated with sulfamethoxazole is primarily mediated by its reactive hydroxylamine metabolite, not the parent drug itself or its N1-glucuronide conjugate. Glucuronidation serves as a major detoxification pathway, rendering the molecule more water-soluble and facilitating its excretion. While a direct comparative study on the cytotoxicity of this compound is warranted to definitively confirm its safety profile, the current body of evidence supports its role as a stable and inactive metabolite. Researchers and drug development professionals should focus on the metabolic bioactivation of sulfamethoxazole to its hydroxylamine derivative as the key event in understanding and predicting its potential for adverse reactions.
References
Unveiling the Tissue-Specific Metabolism of Sulfamethoxazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of pharmaceuticals within different tissues is paramount for assessing efficacy and safety. This guide provides a comparative analysis of the distribution of sulfamethoxazole (SMX) and its primary metabolite, N4-acetyl-sulfamethoxazole, in various tissues, supported by experimental data and detailed methodologies.
Sulfamethoxazole, a widely used sulfonamide antibiotic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. The ratio of the parent drug to its metabolites can vary significantly across different tissues, influencing both therapeutic activity and potential toxicity. This guide focuses on the quantitative comparison of SMX and its major metabolite, N4-acetyl-SMX, in key tissues, providing a valuable resource for pharmacokinetic and pharmacodynamic studies.
Quantitative Distribution of Sulfamethoxazole and N4-acetyl-sulfamethoxazole in Tissues
A pivotal study by He et al. (2022) provides quantitative data on the concentration of SMX and its N4-acetylated metabolite in the liver and kidney of rats and pigs at various time points after administration.[1] N4-acetyl-sulfamethoxazole was identified as the main metabolite in these species.[1] The following tables summarize the reported concentrations, allowing for a direct comparison of the parent drug-to-metabolite ratio in these critical organs for drug metabolism and excretion.
Table 1: Concentration of Sulfamethoxazole (SMX) and N4-acetyl-sulfamethoxazole (S1) in Rat Tissues (µg/kg) [1]
| Time (Days) | Liver SMX | Liver S1 | Kidney SMX | Kidney S1 |
| 0.25 | 7730 ± 658 | 840 ± 102 | 14800 ± 1230 | 2890 ± 315 |
| 1 | 410 ± 76 | 72 ± 15 | 1160 ± 189 | 243 ± 48 |
| 3 | 114 ± 25 | 25 ± 8 | 258 ± 54 | 68 ± 17 |
| 7 | 35 ± 11 | ND | 75 ± 19 | ND |
| 14 | ND | ND | ND | ND |
ND: Not Detected
Table 2: Concentration of Sulfamethoxazole (SMX) and N4-acetyl-sulfamethoxazole (S1) in Pig Tissues (µg/kg) [1]
| Time (Days) | Liver SMX | Liver S1 | Kidney SMX | Kidney S1 |
| 0.5 | 1270 ± 345 | 2420 ± 582 | 3450 ± 678 | 5890 ± 1120 |
| 1 | 580 ± 112 | 1150 ± 254 | 1540 ± 321 | 2870 ± 543 |
| 3 | 180 ± 43 | 350 ± 87 | 450 ± 98 | 870 ± 198 |
| 7 | 60 ± 17 | 110 ± 34 | 150 ± 41 | 280 ± 76 |
| 14 | 20 ± 8 | 35 ± 11 | 50 ± 15 | 90 ± 27 |
From this data, the ratio of N4-acetyl-SMX to SMX can be calculated to compare the extent of acetylation in different tissues and species. For example, in pigs at 0.5 days, the S1/SMX ratio is approximately 1.9 in the liver and 1.7 in the kidney, indicating significant acetylation in both organs.
While N4-acetylation is a major metabolic pathway, other metabolites of SMX have been identified, including SMX-N-glucuronide and a reactive hydroxylamine metabolite.[1] However, quantitative data on the distribution of these minor metabolites in different tissues is less readily available. Studies have primarily focused on their detection in plasma and urine.
Experimental Protocols for Tissue Analysis
Accurate quantification of drug metabolites in tissues requires robust and validated analytical methods. The following sections detail a typical experimental workflow for the extraction and analysis of sulfamethoxazole and its metabolites from tissue samples.
Tissue Sample Preparation and Extraction
A widely used method for the extraction of SMX and its metabolites from tissues involves homogenization followed by solvent extraction. The protocol described by He et al. (2022) provides a clear example:
-
Homogenization: Weigh 2 grams of the tissue sample and homogenize it in 10 mL of a methanol and water mixture (4:1, v/v).[1]
-
Sonication and Centrifugation: The mixture is then vortexed and sonicated for 5 and 10 minutes, respectively. Following this, the samples are centrifuged at 8000 rpm for 10 minutes.[1]
-
Supernatant Collection: The resulting supernatant is transferred to a new centrifuge tube.[1]
-
Re-extraction: The remaining tissue pellet is re-extracted with another 10 mL of the methanol/water mixture to ensure complete recovery of the analytes.[1]
-
Evaporation and Reconstitution: The supernatants from both extractions are combined and evaporated to dryness under a nitrogen stream at 45°C. The dried residue is then redissolved in 0.5 mL of the mobile phase used for the subsequent chromatographic analysis and vortexed for 30 seconds.[1]
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the analytical technique of choice for the sensitive and specific quantification of drugs and their metabolites in complex biological matrices.
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate SMX and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometric Detection: Following chromatographic separation, the analytes are introduced into a mass spectrometer. An electrospray ionization (ESI) source is often used to generate ions. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for each analyte and then monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the processes involved, the following diagrams were generated using the Graphviz DOT language.
Caption: Metabolic pathways of sulfamethoxazole.
Caption: Experimental workflow for tissue analysis.
References
Safety Operating Guide
Safe Disposal of Sulfamethoxazole N1-Glucuronide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of Sulfamethoxazole N1-Glucuronide. As a primary metabolite of the antibiotic Sulfamethoxazole, it requires careful handling and disposal to ensure laboratory safety and environmental protection. The procedures outlined below are based on the hazardous properties of the parent compound, Sulfamethoxazole, and general principles of hazardous waste management.
Key Safety and Hazard Information
Quantitative Hazard Data
The following table summarizes the key hazard classifications for the parent compound, Sulfamethoxazole, according to the Globally Harmonized System (GHS). Researchers should assume the metabolite carries similar risks.
| Hazard Class | GHS Category | Hazard Statement | Citations |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1] |
| Skin Irritation | 2 | H315: Causes skin irritation | [1][2] |
| Eye Irritation | 2A | H319: Causes serious eye irritation | [1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | [1][2] |
| Germ Cell Mutagenicity | 1A | H340: May cause genetic defects | [1] |
| Carcinogenicity | 2 | H351: Suspected of causing cancer | [1] |
| Aquatic Hazard, Acute | 1 | H400: Very toxic to aquatic life | [1] |
| Aquatic Hazard, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | [1] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe disposal of this compound waste generated in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE.
-
Required PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[2]
2. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated hazardous waste container.
-
The container must be made of a compatible material, be in good condition, and have a secure, leak-proof lid.
-
Do not mix with other incompatible waste streams.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and/or "Sulfamethoxazole metabolite waste."
-
Indicate the primary hazards (e.g., "Toxic," "Environmental Hazard").
4. Storage:
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or a central hazardous waste storage room.
-
The storage area should have secondary containment to control any potential leaks or spills.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3]
-
Provide the EHS department with accurate information about the waste contents.
-
Never attempt to dispose of this chemical waste in regular trash or down the sanitary sewer.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
For liquid spills, use an inert absorbent material to contain and collect the waste.[3]
-
All cleanup materials must be placed in a designated hazardous waste container and disposed of following the steps above.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
Disclaimer: This information is intended as a guide for trained laboratory personnel. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and adhere to all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
